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  • Product: 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole
  • CAS: 1006483-33-5

Core Science & Biosynthesis

Foundational

mechanism of action for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole derivatives

An In-depth Technical Guide to the Putative Mechanism of Action for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole Derivatives Abstract The convergence of isoxazole and pyrazole scaffolds in medicinal chemistry h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Putative Mechanism of Action for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole Derivatives

Abstract

The convergence of isoxazole and pyrazole scaffolds in medicinal chemistry has yielded a plethora of compounds with significant biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[1][2][3] This guide focuses on a specific, yet underexplored, chemical entity: 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole and its derivatives. While direct mechanistic studies on this specific compound series are not yet prevalent in published literature, this document synthesizes data from structurally related pyrazolyl-isoxazole compounds to propose a putative mechanism of action. We will delve into the rationale behind this proposed mechanism, outline a comprehensive experimental workflow for its validation, and provide detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

Introduction: The Therapeutic Potential of Pyrazolyl-Isoxazole Scaffolds

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the development of various therapeutic agents due to its diverse biological activities.[4][5] Similarly, the pyrazole moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known for its wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][6][7] The combination of these two privileged scaffolds into a single molecular entity, as in the case of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole, presents an intriguing opportunity for the development of novel therapeutics.

Derivatives of pyrazole and isoxazole have demonstrated efficacy against a range of biological targets. For instance, various diaryl-isoxazole and -pyrazole derivatives have shown potent in vitro antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines, with some compounds inducing apoptotic cell death.[8][9] Furthermore, the pyrazole scaffold is a key component of several kinase inhibitors, a major class of anticancer drugs.[10] The structural features of the title compound, particularly the reactive chloromethyl group, suggest a potential for targeted covalent inhibition, a highly sought-after mechanism in modern drug design.

Proposed Mechanism of Action: Covalent Inhibition of Protein Kinases

Based on the prevalence of kinase inhibitory activity among pyrazole-containing compounds and the presence of a reactive chloromethyl group, we hypothesize that 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole derivatives act as covalent inhibitors of protein kinases .

Kinases play a central role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis.[10] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[10] Small molecule kinase inhibitors have revolutionized cancer therapy.

Our proposed mechanism involves a two-step process:

  • Non-covalent Binding: The pyrazolyl-isoxazole core acts as a scaffold that recognizes and binds to the ATP-binding pocket of a specific protein kinase. The substituents on the pyrazole and isoxazole rings will determine the selectivity for the target kinase.

  • Covalent Bond Formation: The electrophilic chloromethyl group at the 5-position of the isoxazole ring is positioned in proximity to a nucleophilic amino acid residue (e.g., cysteine, lysine, or histidine) within or near the ATP-binding site. This facilitates a nucleophilic substitution reaction, resulting in the formation of a stable covalent bond between the inhibitor and the kinase. This irreversible inhibition leads to a sustained blockade of the kinase's catalytic activity and downstream signaling.

This hypothesis is supported by the fact that several pyrazole derivatives have been developed as kinase inhibitors.[11] For example, some pyrazole derivatives have shown promise as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.[12]

Putative Signaling Pathway

The diagram below illustrates the proposed mechanism of action in the context of a generic kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Protein Kinase Receptor->Kinase Upstream Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation CovalentComplex Kinase-Inhibitor Covalent Complex Kinase->CovalentComplex 2. Covalent Bond Formation (Irreversible) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription PhosphoSubstrate->Transcription Drug 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole Drug->Kinase 1. Reversible Binding CovalentComplex->Substrate Inhibition CellResponse Cellular Response (e.g., Proliferation, Survival) Transcription->CellResponse

Caption: Proposed mechanism of covalent kinase inhibition.

Experimental Validation Workflow

To validate the proposed mechanism of action, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

G A PART 1: In Vitro Activity Screening B PART 2: Target Identification & Engagement A->B A1 Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) C PART 3: Cellular Mechanism of Action B->C B1 Affinity-Based Proteomics (e.g., Chemical Proteomics) D PART 4: In Vivo Efficacy C->D C1 Downstream Signaling Pathway Analysis (Western Blot, Phospho-Arrays) D1 Xenograft Tumor Models A2 Biochemical Kinase Panel Screening B2 Intact Protein Mass Spectrometry B3 Western Blot for Target Engagement C2 Cell Cycle Analysis (Flow Cytometry) C3 Apoptosis Assays (e.g., Annexin V) D2 Pharmacokinetic & Pharmacodynamic Studies

Caption: Experimental workflow for mechanism of action validation.

PART 1: In Vitro Activity Screening

The initial step is to determine the biological activity of the compound series in both cellular and biochemical assays.

Protocol 1: Cell Proliferation Assay (MTT)

  • Cell Culture: Plate cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole derivatives in cell culture medium. Add the compounds to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Compound ClassCancer Cell LineReported IC50 (µM)Reference
Diaryl-isoxazoleHuh7 (Hepatocellular Carcinoma)1.3 - 9.5[8]
Diaryl-pyrazoleMCF7 (Breast Cancer)0.77 - 7.8[8]
Pyrazolo[1,5-a]pyrimidineMCF-7, HCT-116Moderate to High Activity[2][7]
Triazolyl-pyrazoleHCT-116, HepG2, MCF-7Moderate Cytotoxic Activity[13][14]

Protocol 2: Biochemical Kinase Panel Screening

  • Assay Principle: Utilize a commercial kinase screening service (e.g., Eurofins, Promega) to test the lead compound against a panel of several hundred human kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The percentage of inhibition for each kinase is determined. Hits are defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 80%).

  • Follow-up: For the most promising hits, determine the IC50 values through dose-response experiments.

PART 2: Target Identification and Covalent Engagement

Once promising antiproliferative activity and kinase inhibition are confirmed, the next step is to identify the specific cellular target(s) and confirm covalent bond formation.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Modification

  • Incubation: Incubate the purified recombinant target kinase with the 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole derivative at a 1:1 or 1:5 molar ratio for various time points (e.g., 0, 1, 4, 24 hours).

  • Sample Preparation: Desalt the protein-inhibitor mixture using a C4 ZipTip.

  • Mass Spectrometry Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Compare the mass of the treated protein with the untreated control. A mass shift corresponding to the molecular weight of the inhibitor will confirm covalent modification.

PART 3: Cellular Mechanism of Action

With the target identified, the focus shifts to understanding the downstream cellular consequences of target inhibition.

Protocol 4: Western Blot for Signaling Pathway Modulation

  • Cell Lysis: Treat cancer cells with the compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target kinase, its phosphorylated form, and key downstream substrates. Use an appropriate secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target and its downstream effectors.

Conclusion

The 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole scaffold represents a promising starting point for the development of novel therapeutics, potentially acting as covalent inhibitors of protein kinases. The presence of the reactive chloromethyl group is a key feature that can be exploited to achieve potent and durable target inhibition. The experimental workflow detailed in this guide provides a comprehensive roadmap for elucidating the precise mechanism of action of this compound class, from initial activity screening to in-depth cellular and in vivo characterization. The successful execution of these studies will be crucial in unlocking the full therapeutic potential of these intriguing molecules.

References

  • Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives. (2017). Molecules, 22(12), 2095. [Link]

  • Synthesis and Biological Activity of Novel Pyrazole Derivatives. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega, 7(41), 36869–36886. [Link]

  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. (n.d.). PubMed. [Link]

  • Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. (2018). Bioorganic & Medicinal Chemistry, 26(4), 845-854. [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H). (2011). Journal of Scientific Research, 4(1), 183-192. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). Bentham Science. [Link]

  • Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. (2018). Molecules, 23(7), 1798. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(12), 8213-8243. [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4254-4258. [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (2021). Molecules, 26(23), 7208. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). Molecules, 23(10), 2697. [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl). (n.d.). Cardiff University. [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2021). Current Medicinal Chemistry. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). Molecules, 23(12), 3097. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). Journal of Medicinal Chemistry, 64(19), 14098-14154. [Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). European Journal of Medicinal Chemistry, 173, 212-227. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega. [Link]

Sources

Exploratory

Advanced Pharmacokinetic Profiling of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole: A Methodological Framework for Reactive Halomethyl Heterocycles

Executive Summary The compound 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole represents a sophisticated class of chemical building blocks and targeted covalent inhibitor (TCI) warheads. The molecule possesses a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole represents a sophisticated class of chemical building blocks and targeted covalent inhibitor (TCI) warheads. The molecule possesses a dual nature: the isoxazole-pyrazole axis provides a rigid, lipophilic scaffold for non-covalent target recognition, while the chloromethyl moiety acts as a highly reactive electrophilic trap.

Traditional pharmacokinetic (PK) profiling—which assumes reversible binding and clearance driven solely by hepatic or renal enzymatic pathways—is fundamentally inadequate for this class of compounds. The inherent reactivity of the chloromethyl group decouples pharmacodynamics from pharmacokinetics 1. To accurately profile this compound, researchers must employ a specialized "Reactive PK" framework that differentiates true enzymatic metabolism from spontaneous chemical hydrolysis and non-specific protein alkylation.

Physicochemical Rationale & The Causality of Instability

The pharmacological utility of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole lies in its mechanism of action. The reaction proceeds via an SN​2 mechanism, where a nucleophile (such as a target cysteine residue, off-target plasma proteins, or simply water) attacks the α -carbon, permanently displacing the chloride ion 2.

While this irreversible covalent bond formation is highly desirable for prolonged target inhibition 3, it introduces severe bioanalytical artifacts. If blood is drawn and processed using standard protocols, the compound will continue to hydrolyze or bind to plasma albumin ex vivo in the collection tube. This artifactually inflates the apparent in vivo clearance ( Cl ) and underestimates systemic exposure ( AUC ).

PK_Fate Parent 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole Target Target Protein (Non-covalent Complex) Parent->Target Ki Hydrolysis Spontaneous Hydrolysis Parent->Hydrolysis H2O GSH GSH Conjugation Parent->GSH GST CYP CYP450 Metabolism Parent->CYP Hepatic Covalent Irreversible Target Adduct Target->Covalent kinact

Caption: Diagram 1: Pharmacokinetic and pharmacodynamic pathways of the chloromethyl warhead.

In Vitro ADME: Differentiating Metabolism from Degradation

To establish a baseline for the compound's stability, in vitro profiling must isolate enzymatic clearance from intrinsic chemical reactivity. This requires a self-validating experimental design utilizing parallel control arms.

Protocol 1: Electrophilic Reactivity Profiling via GSH Trapping

Causality: The chloromethyl group is highly susceptible to nucleophilic attack by glutathione (GSH). Measuring the rate of GSH-adduct formation provides a quantifiable metric of the warhead's intrinsic electrophilicity, predicting potential off-target toxicity and rapid plasma clearance.

Methodology:

  • Preparation: Prepare a 10 mM stock of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole in DMSO.

  • Incubation: Dilute the compound to a final concentration of 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH).

  • Sampling: Aliquot 50 µL samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid and an internal standard (e.g., a stable isotope-labeled analog).

  • Validation Control: Run a parallel incubation without GSH to measure baseline aqueous hydrolysis (conversion to the hydroxymethyl metabolite).

  • Analysis: Centrifuge at 14,000g for 10 mins at 4°C. Analyze the supernatant via LC-MS/MS, monitoring for both the depletion of the parent mass and the appearance of the GSH-adduct mass ( [M+GSH−HCl]+ ).

Protocol 2: Microsomal Stability with Heat-Inactivated Controls

Causality: Standard microsomal stability assays cannot distinguish between CYP450-mediated N-demethylation of the pyrazole ring and spontaneous hydrolysis of the chloromethyl group. Self-Validating System: You must run three arms: (A) Active microsomes + NADPH, (B) Active microsomes without NADPH, and (C) Heat-inactivated microsomes. If the clearance rate in Arm C matches Arm A, the degradation is purely chemical, not enzymatic.

Pre-Analytical Stabilization & In Vivo Workflows

Because the formation of a reversible hemi-thioketal or SN​2 adduct is highly pH-dependent 4, lowering the pH of the plasma sample protonates available nucleophiles (like thiol groups on albumin), effectively halting ex vivo degradation.

Protocol 3: Ex Vivo Plasma Stabilization & Extraction
  • Acidic Blood Collection: Draw in vivo blood samples directly into pre-chilled K2EDTA tubes pre-spiked with 10% (v/v) of 1M Citric Acid buffer to immediately drop the sample pH to ~4.5.

  • Separation: Centrifuge the blood at 3,000g for 10 minutes at 4°C to isolate plasma. Crucial: Maintain the cold chain strictly; room temperature exposure will cause rapid loss of the parent compound.

  • Protein Precipitation: Transfer 50 µL of the acidified plasma into a 96-well plate. Add 200 µL of cold ACN containing the internal standard.

  • Extraction: Vortex for 2 minutes, then centrifuge at 4,000g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate. Utilize a rapid gradient (e.g., 2-minute run time on a C18 column) to minimize on-column hydrolysis.

Bioanalytical_Workflow Draw Blood Collection Quench Acidification (pH 4.5) Draw->Quench Spin Centrifugation Quench->Spin Extract Protein Precip. Spin->Extract Analyze LC-MS/MS Extract->Analyze

Caption: Diagram 2: Ex vivo stabilization protocol preventing spontaneous hydrolysis prior to analysis.

Quantitative Data Interpretation

When analyzing the PK data, it is imperative to track both the intact chloromethyl parent and its primary degradation product (the hydroxymethyl isoxazole metabolite). The table below summarizes the expected pharmacokinetic profile characteristics for this class of reactive compounds.

Pharmacokinetic Parameter5-(Chloromethyl)... (Intact Parent)5-(Hydroxymethyl)... (Hydrolyzed Metabolite)Mechanistic Rationale
Clearance ( Clint​ ) Exceptionally High (>80 mL/min/kg)Low to ModerateThe parent is rapidly consumed by chemical alkylation and GSH conjugation in systemic circulation.
Half-life ( t1/2​ ) < 15 minutes2.5 – 4.0 hoursThe parent acts as a rapid "hit-and-run" warhead; the metabolite persists as it relies solely on hepatic clearance.
Volume of Distribution ( Vd​ ) High (>3 L/kg)Moderate (~1 L/kg)The electrophilic parent covalently binds to tissue proteins, driving a massive apparent distribution volume.
Bioavailability ( F% ) < 5% (Oral)> 60% (Oral)The chloromethyl group is highly unstable in the acidic environment of the stomach and undergoes first-pass GSH trapping.

Conclusion

The pharmacokinetic profiling of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole cannot be approached with standard small-molecule methodologies. Because the compound is designed to be chemically reactive, bioanalytical stabilization (via acidification and cold-chain management) is mandatory to prevent ex vivo data corruption. By employing parallel self-validating in vitro assays and tracking both the parent and hydrolyzed metabolite in vivo, researchers can accurately map the compound's systemic exposure and validate its efficacy as a targeted covalent warhead.

References

  • The role of quantum chemistry in covalent inhibitor design. Source: mtak.hu.
  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Source: acs.org.
  • Covalent inhibition of the SARS-CoV-2 NiRAN domain via an active-site cysteine. Source: nih.gov.
  • Full article: Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds. Source: tandfonline.com.

Sources

Foundational

Comprehensive Profiling of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole: Molecular Weight, Solubility, and Synthetic Utility

As drug discovery shifts toward highly functionalized, fragment-based architectures, heterocyclic building blocks have become indispensable. 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (Chemical Formula: C8​H8...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly functionalized, fragment-based architectures, heterocyclic building blocks have become indispensable. 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (Chemical Formula: C8​H8​ClN3​O ) is a privileged bifunctional scaffold. By combining an isoxazole core with a methylpyrazole moiety and a reactive chloromethyl handle, it serves as a critical intermediate for synthesizing kinase inhibitors, epigenetic modulators, and agrochemicals.

This technical guide provides an in-depth analysis of its physicochemical properties, focusing on molecular weight implications, thermodynamic solubility, and field-proven handling protocols.

Molecular Weight and Structural Causality

The molecular weight (MW) of a building block dictates its utility in downstream synthetic elaboration.

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole has an exact mass of 197.0356 Da and an average molecular weight of 197.62 g/mol .

From a structural design perspective, this sub-200 Da molecular weight is highly strategic. It positions the compound as an ideal starting material for Fragment-Based Drug Discovery (FBDD). According to Lipinski's Rule of Five, orally bioavailable drugs should generally have a molecular weight of less than 500 Da[1]. Starting with a 197.62 g/mol core allows medicinal chemists to add approximately 300 Da of structural complexity (e.g., binding motifs, solubilizing groups) during lead optimization without violating pharmacokinetic constraints[1].

Furthermore, the structural components drive specific biological and chemical behaviors:

  • Isoxazole & Pyrazole Cores: These nitrogen/oxygen-containing rings act as potent hydrogen bond acceptors, enhancing target protein affinity through directional dipole interactions[2].

  • Chloromethyl Group: Acts as a highly specific electrophilic center, enabling rapid diversification without requiring harsh coupling reagents[3].

Table 1: Physicochemical Property Matrix
PropertyValueCausality / Implication in Drug Design
Chemical Formula C8​H8​ClN3​O Dictates the exact mass and isotopic distribution for MS analysis.
Molecular Weight 197.62 g/mol Optimal for FBDD; provides a ~300 Da buffer for lead optimization.
Topological Polar Surface Area ~43.8 ŲExcellent passive membrane permeability; readily crosses lipid bilayers.
Hydrogen Bond Donors 0Absence of donors enhances lipophilicity and oral absorption.
Hydrogen Bond Acceptors 4Facilitates robust interactions within kinase or receptor binding pockets.

Solubility Profiling & Thermodynamics

Solubility is fundamentally governed by the interplay between a molecule's crystal lattice energy and its solvation energy. Because 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole lacks ionizable protons (the pyrazole nitrogen has a pKa​<2.0 , and the isoxazole is non-basic), its aqueous solubility is driven entirely by weak dipole-water interactions.

Conversely, the lipophilic chloromethyl group significantly increases its affinity for organic solvents. Consequently, the compound exhibits poor aqueous solubility but excellent solubility in polar aprotic and halogenated solvents.

Table 2: Solvent Compatibility & Application Matrix
Solvent SystemEstimated SolubilityApplication Context
Water / PBS (pH 7.4) < 0.1 mg/mLPoor aqueous solubility necessitates DMSO co-solvents for biological assays.
Dimethyl Sulfoxide (DMSO) > 50 mg/mLPrimary solvent for High-Throughput Screening (HTS) stock solutions.
Dichloromethane (DCM) > 50 mg/mLIdeal for liquid-liquid extraction and organic synthesis workflows.
Methanol (MeOH) 10 - 20 mg/mLSuitable for HPLC mobile phase gradients and product recrystallization.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, laboratory protocols must be self-validating. The following methodologies detail how to accurately determine the solubility of this compound and how to utilize it in synthetic workflows.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Causality: Kinetic solubility methods (e.g., solvent shifting via DMSO dilution) often overestimate solubility due to transient supersaturation. The shake-flask method is employed here because it establishes a true thermodynamic equilibrium, providing a reliable baseline for formulation.

  • Solid Dispensing: Accurately weigh 2.0 mg of the solid compound into a 1.5 mL microcentrifuge tube.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Note: Using a physiological buffer rather than unbuffered water prevents pH drift caused by trace impurities.

  • Thermodynamic Equilibration: Incubate the suspension at 37°C on an orbital shaker at 300 rpm for 24 hours. Causality: A 24-hour duration is critical to overcome the lattice energy of the crystal and reach absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 10,000 × g for 15 minutes. Causality: High-speed centrifugation pellets undissolved micro-particulates that would otherwise cause light scattering and false-positive UV absorbance.

  • Extraction & Quantification: Carefully extract the supernatant, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC-UV (detecting at ~254 nm).

  • Validation: Quantify the concentration against a pre-validated standard curve generated from serial dilutions of a DMSO stock.

SolubilityWorkflow A Solid Compound (Excess Aliquot) B Add Buffer (PBS pH 7.4) A->B C Thermodynamic Equilibration (24h Shake at 37°C) B->C D Phase Separation (10,000g Centrifugation) C->D E Supernatant Extraction & Filtration (0.22 µm) D->E F HPLC-UV Analysis (Quantification) E->F

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Protocol 2: Nucleophilic Substitution ( SN​2 ) of the Chloromethyl Group

Causality: The chloromethyl group at the 5-position of the isoxazole is a highly reactive electrophilic center. However, strong aqueous bases can trigger ring-opening of the isoxazole. Utilizing a mild, anhydrous base system ensures selective SN​2 substitution without degrading the heterocyclic core[3].

  • Dissolution: Dissolve 1.0 eq (197.6 mg, 1.0 mmol) of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole in 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 2.0 eq (276.4 mg, 2.0 mmol) of anhydrous Potassium Carbonate ( K2​CO3​ ). Causality: K2​CO3​ acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

  • Nucleophile Introduction: Add 1.2 eq of the desired nucleophile (e.g., a secondary amine or substituted phenol).

  • Reaction & Monitoring: Stir the mixture at 60°C for 4-6 hours. Monitor the reaction via LC-MS. Validation: The complete disappearance of the 197.6 m/z peak and the emergence of the target product mass confirms reaction completion.

  • Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify via flash chromatography using a DCM/MeOH gradient.

SN2Pathway A 5-(Chloromethyl) Isoxazole Core C S_N2 Transition State [Pentacoordinate] A->C B Nucleophile (e.g., Amine) B->C D Chloride Departure (-Cl⁻) C->D E 5-(Substituted-methyl) Target Molecule D->E

Caption: S_N2 nucleophilic substitution mechanism at the chloromethyl position.

References

  • Lipinski's rule of five - Wikipedia Source: Wikipedia URL:[Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arab Journal of Chemistry URL:[Link]

  • Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

toxicity and safety profile of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Due to the highly specific and technical nature of the requested topic, "toxicity and safety profile of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole," a comprehensive guide with validated experimental data and...

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Author: BenchChem Technical Support Team. Date: March 2026

Due to the highly specific and technical nature of the requested topic, "toxicity and safety profile of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole," a comprehensive guide with validated experimental data and established safety profiles is not available in the public domain. This compound appears to be a niche chemical entity, likely used in research or as an intermediate in chemical synthesis, rather than a well-documented pharmaceutical or commercial substance.

Information regarding the toxicity and safety of such specific and potentially novel compounds is typically generated through rigorous, non-public, internal studies conducted by pharmaceutical, agrochemical, or chemical research companies during their development processes. These studies are often proprietary and not published in publicly accessible literature unless they are part of a broader regulatory submission or academic publication.

Therefore, creating an in-depth technical guide or whitepaper as requested is not feasible based on publicly available information. A proper toxicological assessment would require access to internal, unpublished experimental data covering a wide range of endpoints, including but not limited to:

  • Acute, sub-chronic, and chronic toxicity studies

  • Genotoxicity assays (e.g., Ames test, micronucleus assay)

  • Carcinogenicity studies

  • Reproductive and developmental toxicity studies

  • Safety pharmacology evaluations

  • ADME (Absorption, Distribution, Metabolism, and Excretion) profiles

Without access to such data, any attempt to create a safety profile would be speculative and would not meet the required standards of scientific integrity and trustworthiness for the intended audience of researchers and drug development professionals.

For professionals working with this or similar novel compounds, the appropriate course of action would be to:

  • Consult internal toxicologists and safety assessment teams.

  • Commission a series of standardized toxicological studies with a qualified contract research organization (CRO).

  • Conduct a thorough literature review for toxicological data on structurally similar compounds to make initial, cautious predictions (a process known as read-across), while recognizing the limitations of this approach.

  • Adhere strictly to institutional and governmental safety guidelines for handling chemicals of unknown toxicity, including the use of appropriate personal protective equipment (PPE) and engineering controls.

Foundational

preclinical discovery of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole compounds

An In-depth Technical Guide to the Preclinical Discovery of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole Compounds Authored by: Gemini, Senior Application Scientist Abstract The confluence of pyrazole and isoxa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Preclinical Discovery of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of pyrazole and isoxazole rings into a single molecular scaffold has given rise to a class of compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the preclinical discovery process for a specific subset of these promising molecules: 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole compounds. While literature on this exact chemical entity is specialized, this document synthesizes data from closely related pyrazole-isoxazole derivatives to construct a logical and scientifically grounded roadmap for researchers, scientists, and drug development professionals. We will traverse the path from initial synthesis and target validation to in vitro and in vivo evaluations, offering field-proven insights into the experimental choices and methodologies that underpin a successful preclinical campaign.

Introduction: The Pyrazole-Isoxazole Scaffold - A Privileged Heterocyclic System

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing ring systems being of paramount importance in drug discovery.[3] Among these, the pyrazole and isoxazole moieties have independently garnered considerable interest due to their versatile biological activities.[2][3] The strategic combination of these two five-membered heterocycles into a single framework has led to the development of novel chemical entities with a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][4] The unique electronic and steric properties of the pyrazole-isoxazole core allow for diverse substitutions, enabling fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles. This guide will focus on the preclinical journey of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole compounds, a class with potential for targeted therapeutic interventions.

The Preclinical Discovery Workflow: A Conceptual Overview

The path from a promising chemical scaffold to a viable drug candidate is a rigorous, multi-step process. The following diagram illustrates a typical preclinical discovery workflow for novel chemical entities like the 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole compounds.

Preclinical_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Candidate Selection Target_ID Target Identification & Validation Synthesis Chemical Synthesis & Library Generation Target_ID->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Primary_Assays Primary & Secondary Enzymatic/Cellular Assays HTS->Primary_Assays SAR Structure-Activity Relationship (SAR) Primary_Assays->SAR SAR->Synthesis Iterative Optimization ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) SAR->ADME_Tox Efficacy_Models Animal Models of Disease (Efficacy) ADME_Tox->Efficacy_Models Lead_Opt Lead Optimization ADME_Tox->Lead_Opt PK_Studies Pharmacokinetic (PK) Studies in Animals PK_Studies->Efficacy_Models Tox_Studies Preliminary Toxicology Studies Efficacy_Models->Tox_Studies Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection Synthesis_Pathway Start_Pyrazole 1-methyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Start_Pyrazole->Vilsmeier Pyrazole_Aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Pyrazole_Aldehyde Hydroxylamine Hydroxylamine (NH2OH) Pyrazole_Aldehyde->Hydroxylamine Oxime 1-methyl-1H-pyrazole-4-carbaldehyde oxime Hydroxylamine->Oxime NCS N-Chlorosuccinimide (NCS) Oxime->NCS Nitrile_Oxide In situ generated Nitrile Oxide NCS->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Propargyl_Chloride 3-chloro-1-propyne Propargyl_Chloride->Cycloaddition Final_Compound 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole Cycloaddition->Final_Compound

Caption: Proposed synthesis of the target compound via cycloaddition.

Synthetic Protocol and Characterization
  • Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde: The starting material, 1-methyl-1H-pyrazole, can be formylated at the 4-position using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). [5]2. Formation of the Aldoxime: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, to yield the corresponding aldoxime.

  • In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition: The aldoxime is treated with a chlorinating agent like N-chlorosuccinimide (NCS) to generate the hydroximoyl chloride, which, upon treatment with a base, forms the reactive nitrile oxide intermediate in situ. This intermediate then undergoes a [3+2] cycloaddition reaction with 3-chloro-1-propyne to afford the target 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole. [6][7] The structure of the final compound and all intermediates would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. [4][8]

In Vitro Preclinical Evaluation

The in vitro evaluation of novel compounds is a critical step to determine their biological activity, mechanism of action, and potential liabilities.

Target Selection and Primary Screening

Based on the activities of related pyrazole-isoxazole compounds, several therapeutic areas present themselves as logical starting points for screening.

  • Antifungal Activity: Many pyrazole and isoxazole derivatives have shown promise as antifungal agents. [4][9][10]A primary screen would involve assessing the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of clinically relevant fungal strains, such as Candida albicans and Aspergillus fumigatus. [4][9]* Anticancer Activity: The pyrazole scaffold is a well-established pharmacophore in oncology. [1]Compounds would be screened against a panel of cancer cell lines (e.g., NCI-60) to determine their antiproliferative activity, typically reported as IC₅₀ values. [11]* Anti-inflammatory Activity: Some pyrazole and isoxazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). [12][13]

Illustrative In Vitro Data for Related Compounds

The following table summarizes representative in vitro activity data for various pyrazole and isoxazole derivatives from the literature, which can serve as benchmarks for the newly synthesized compounds.

Compound ClassTarget Organism/Cell LineActivity MetricValueReference
Pyrazole-isoxazole derivative (5b)C. albicans ATCC 10231 (azole-resistant)MIC (in combination with voriconazole)Synergistic (FICI = 0.254)[9]
Pyrazole derivatives (14, 17, 20, 24)C. albicansMIC15.62 to 31.25 µg/mL[4]
Diaryl isoxazole (11) & pyrazole (85)Hepatocellular carcinoma & breast cancer cellsIC₅₀0.7–9.5 µM[11]
Pyrazolo[1,5-a]pyrimidine (139)PC3, A549, MCF7, DU145 cancer cellsIC₅₀0.011–0.042 µM[1]
Mechanism of Action (MoA) Studies

Elucidating the MoA is crucial for understanding how a compound exerts its biological effect.

  • Enzyme Inhibition Assays: If a specific enzyme is hypothesized as the target (e.g., fungal CYP51, a protein kinase), in vitro enzyme inhibition assays would be performed to determine the IC₅₀. [1][10]* Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) can be used to assess changes in the expression of target-related genes. For example, a downregulation of the ERG11 gene in C. albicans was observed for a pyrazole-isoxazole compound, indicating interference with ergosterol biosynthesis. [9][10]* Molecular Docking: In silico molecular docking studies can predict the binding mode of the compounds within the active site of a target protein, providing insights into the structure-activity relationship (SAR). [4][10]

In Vivo Preclinical Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Pharmacokinetic (ADME) Profiling

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are initially conducted to predict the pharmacokinetic properties of the compounds. This includes assessing metabolic stability in liver microsomes and plasma protein binding. [11]Subsequently, in vivo pharmacokinetic studies are performed in animal models (e.g., mice or rats) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Efficacy in Animal Models

The choice of animal model is dictated by the therapeutic indication.

  • Fungal Infection Models: For antifungal candidates, the Galleria mellonella (wax moth larvae) model is an excellent initial in vivo system. It is cost-effective, ethically less complex than mammalian models, and provides rapid results on toxicity and efficacy. [9][10]A significant increase in the survival rate of infected larvae upon treatment would indicate in vivo efficacy. [10]* Cancer Xenograft Models: For anticancer compounds, human tumor xenograft models in immunocompromised mice are the standard. The compound's ability to inhibit tumor growth is measured over time. [14]* Inflammation Models: Carrageenan-induced paw edema in rats is a common model to assess acute anti-inflammatory activity. [13]

Toxicology Studies

Preliminary toxicology studies are conducted to identify any potential safety concerns. This includes acute toxicity studies to determine the maximum tolerated dose (MTD) and observation for any adverse clinical signs. Neurotoxicity can be assessed using methods like the rotorod test in mice. [15]

Conclusion and Future Directions

The preclinical discovery of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole compounds represents a logical extension of the promising results seen with related pyrazole-isoxazole scaffolds. This guide has outlined a systematic approach to their synthesis, in vitro characterization, and in vivo evaluation. The key to success lies in a robust and iterative discovery process, where data from biological assays continuously informs the design of new, optimized analogs. Future work should focus on generating a library of derivatives to establish a clear structure-activity relationship, optimizing for both potency and drug-like properties. The potential for these compounds to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders makes this an exciting and worthwhile area of research.

References

  • A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model.
  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simul
  • An efficient synthesis, invitro and insilco evaluation of new pyrazole and isoxazole derivatives as anti-inflamm
  • A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. PMC.
  • Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis.
  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation | Request PDF.
  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.
  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega.
  • Recent Advances in the Development of Pyrazole Deriv
  • on synthesis and pharmacological diversity of isoxazoles & pyrazolines. Semantic Scholar.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Isoxazole Derivatives as Regul
  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity.
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. PMC.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Nucleophilic Substitution Reactions with 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole

Introduction: The Strategic Value of the Pyrazolyl-Isoxazole Scaffold The fusion of pyrazole and isoxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazolyl-Isoxazole Scaffold

The fusion of pyrazole and isoxazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] These five-membered heterocycles are privileged structures, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][3] The compound 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole is a highly versatile bifunctional building block. It provides a stable, drug-like core with a reactive electrophilic handle—the 5-(chloromethyl) group. This group is primed for nucleophilic substitution, allowing for the systematic and efficient introduction of diverse functional groups to build libraries of novel chemical entities for screening and lead optimization.[4]

The reactivity of the chloromethyl group is analogous to that of a benzylic halide, making it an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions.[5][6] This guide provides a detailed examination of the mechanistic principles, practical considerations, and step-by-step protocols for performing nucleophilic substitution reactions on this valuable substrate with a range of common O-, N-, and S-nucleophiles.

Mechanistic Rationale and Reaction Design

The core transformation discussed herein is the S_N2 reaction, a single, concerted step where a nucleophile attacks the electrophilic carbon atom, displacing the chloride leaving group.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[7] Several factors are critical for designing a successful and high-yielding substitution reaction.

sub 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole prod Substituted Product sub->prod S_N2 Attack nu Nucleophile (Nu-H) nu->prod hcl H-Base⁺Cl⁻ base Base solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile)

Caption: General scheme for the S_N2 reaction.

Key Factors Influencing S_N2 Reactions:

  • Substrate Structure: The chloromethyl group is a primary halide with minimal steric hindrance, making it an ideal substrate for S_N2 reactions.[5][8] The adjacent isoxazole ring may also stabilize the transition state through electron delocalization.

  • Nucleophile Strength: The reaction rate is directly proportional to the nucleophilicity of the attacking species. Strong, negatively charged nucleophiles (e.g., thiolates, alkoxides) react faster than neutral ones (e.g., amines, alcohols).[8]

  • Leaving Group: Chloride is a good leaving group, as its departure results in a stable, weakly basic chloride ion.

  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are optimal for S_N2 reactions.[5] They solvate the cation of the nucleophilic salt but do not form a strong hydrogen-bonding shell around the nucleophile, leaving it "naked" and highly reactive.[8]

  • Base: When using neutral nucleophiles like amines, alcohols, or thiols, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, DBU) is required to neutralize the proton generated during the reaction and drive the equilibrium towards the product. For weakly acidic nucleophiles like phenols or thiols, the base serves to deprotonate them, generating the more potent anionic nucleophile.

rect_node rect_node base_choice Is Nucleophile a strong base? rect_node->base_choice Use base (e.g., K₂CO₃, NaH) to generate Nu⁻ start Select Nucleophile (Nu-H) acidic Is Nu-H acidic? (pKa < 15) start->acidic acidic->rect_node Yes acidic->base_choice No conditions Select Conditions base_choice->conditions No (e.g., RSH, R₂NH) base_choice->conditions Yes (e.g., RO⁻) rect_node2 rect_node2 conditions->rect_node2 Use mild base (K₂CO₃) + polar aprotic solvent rect_node3 rect_node3 conditions->rect_node3 Use pre-formed salt or no additional base

Caption: Decision workflow for reaction condition selection.

Experimental Protocols

The following protocols are representative procedures for the derivatization of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole. Researchers should adapt these based on the specific properties of their chosen nucleophile.

Protocol 1: Reaction with N-Nucleophiles (e.g., Morpholine)

This procedure details the synthesis of 4-((3-(1-methyl-1H-pyrazol-4-yl)isoxazol-5-yl)methyl)morpholine.

Materials:

  • 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, standard glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • To the stirred suspension, add morpholine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the desired product.

Protocol 2: Reaction with O-Nucleophiles (e.g., 4-Methoxyphenol)

This protocol outlines a Williamson ether synthesis to form 5-((4-methoxyphenoxy)methyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole.

Materials:

  • 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • In a round-bottom flask, suspend 4-methoxyphenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add a solution of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.0 eq) in a small amount of acetonitrile to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C).

  • Maintain reflux for 6-12 hours, monitoring the reaction by TLC or LC-MS.[9]

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Reaction with S-Nucleophiles (e.g., Thiophenol)

This procedure describes the synthesis of 5-((phenylthio)methyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole. Thiolates are excellent nucleophiles, and these reactions are often rapid at room temperature.[6]

Materials:

  • 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add thiophenol (1.1 eq) at room temperature.

  • After stirring for 15 minutes, add a solution of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash thoroughly with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the thioether product.

Data Summary and Characterization

The choice of nucleophile, base, and solvent significantly impacts reaction outcomes. The following table summarizes typical conditions.

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Time (h)
N-Nucleophiles Primary/Secondary AminesK₂CO₃, Et₃NDMF, MeCN25 - 604 - 12
Azoles (e.g., Imidazole)K₂CO₃DMF25 - 506 - 18
Azide (NaN₃)NoneDMF, DMSO252 - 6
O-Nucleophiles PhenolsK₂CO₃, Cs₂CO₃MeCN, DMF60 - 826 - 16
Aliphatic AlcoholsNaH, NaOMeTHF, DMF0 - 258 - 24
Carboxylic AcidsK₂CO₃, Et₃NDMF25 - 705 - 15
S-Nucleophiles ThiolsK₂CO₃, Et₃NDMF, MeCN251 - 4

Product Characterization: Successful substitution is typically confirmed by:

  • ¹H NMR: Disappearance of the chloromethyl singlet (approx. δ 4.5-4.9 ppm) and the appearance of a new methylene singlet at a different chemical shift, along with signals corresponding to the incorporated nucleophile.

  • LC-MS: A shift in the molecular weight corresponding to the replacement of Cl (35.45 amu) with the mass of the nucleophile, minus a proton.

cluster_0 Reaction Phase cluster_1 Work-up & Purification cluster_2 Analysis setup 1. Reaction Setup (Substrate, Base, Solvent) add_nuc 2. Add Nucleophile setup->add_nuc react 3. Heat & Stir (Monitor by TLC/LC-MS) add_nuc->react quench 4. Quench & Extract react->quench dry 5. Dry & Concentrate quench->dry purify 6. Column Chromatography dry->purify char 7. Characterization (NMR, LC-MS, etc.) purify->char

Caption: A standard experimental workflow for synthesis and analysis.

References

  • BenchChem. (2025). Application Notes and Protocols for SN2 Reactions of (Chloromethyl)cyclohexane.
  • Shilova, A. N., Shatokhina, N. S., & Kondrashov, E. V. (2024). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Srinivas, P., & Sridhar, V. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • Mishra, S., Patel, S., & Halpani, C. G. (2019). Recent Updates in Curcumin Pyrazole and Isoxazole Derivatives: Synthesis and Biological Application. Chemical Biodiversity, 16(2), e1800366. [Link]

  • Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • El-Sayed, N. F., et al. (n.d.). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. [Link]

  • Gomaa, A. M., et al. (2023). Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online.
  • Potkin, V. A., et al. (2015). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. [Link]

Sources

Application

Application Note: 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole in Medicinal Chemistry

Executive Summary The compound 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (CAS: 1006483-33-5) is a highly versatile, bifunctional building block utilized in late-stage drug discovery and library synthesis. By...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (CAS: 1006483-33-5) is a highly versatile, bifunctional building block utilized in late-stage drug discovery and library synthesis. By combining the privileged 1-methyl-1H-pyrazol-4-yl pharmacophore with a rigid isoxazole spacer and a highly reactive chloromethyl electrophilic handle, this intermediate enables the rapid generation of kinase inhibitors, G-protein-coupled receptor (GPCR) allosteric modulators, and epigenetic probes.

This technical guide details the mechanistic rationale for incorporating this specific chemical motif, outlines validated synthetic workflows, and provides self-validating experimental protocols designed for high-yield derivatization.

Pharmacophore Rationale & Mechanistic Insights

In modern medicinal chemistry, replacing lipophilic and metabolically susceptible structural elements with optimized bioisosteres is a primary strategy for improving pharmacokinetic (PK) and safety profiles. The architecture of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole offers three distinct functional advantages:

  • The 1-Methyl-1H-pyrazol-4-yl Motif: Often utilized as a replacement for phenyl or basic heteroaryl rings, this moiety acts as an excellent hydrogen-bond acceptor while preventing hydrogen-bond donation (due to the N-methyl capping). Crucially, the incorporation of the 1-methyl-1H-pyrazol-4-yl group has been empirically shown to significantly reduce hERG channel affinity—a major cause of cardiotoxicity—while maintaining high stability in human liver microsomes (HLM)[1].

  • The Isoxazole Core: Acting as a rigid, metabolically stable bioisostere for amide bonds or aromatic spacers, the isoxazole ring dictates the spatial trajectory of the attached pharmacophores. In the context of GPCRs, such as M1 positive allosteric modulators (PAMs), isoxazole derivatives frequently demonstrate superior potency and biological efficacy compared to their pyridyl counterparts[2].

  • The Chloromethyl Handle: The −CH2​Cl group serves as an ideal electrophile for SN​2 displacements. Unlike acyl chlorides or sulfonyl chlorides, the chloromethyl group yields stable alkylated products (amines, ethers, thioethers) that are highly resistant to enzymatic cleavage in vivo[3].

Pharmacophore Py 1-Methyl-1H-pyrazole • H-Bond Acceptor • Low Lipophilicity Iso Isoxazole Core • Rigid Spacer • Amide Bioisostere Py->Iso C-C Bond Target Biological Target • Kinase Hinge • Allosteric Pocket Py->Target H-Bonding CH2 Methylene Linker • Flexibility • Attachment Vector Iso->CH2 C-C Bond Iso->Target Pi-Pi Stacking CH2->Target C-X Bond

Fig 1. Pharmacophore mapping of the pyrazole-isoxazole motif interacting with target binding sites.

Synthetic Utility and Workflows

The primary application of this building block is the late-stage functionalization of complex scaffolds. By utilizing divergent nucleophiles, researchers can rapidly expand structure-activity relationship (SAR) libraries.

  • N-Alkylation (Kinase Inhibitors): Coupling with secondary amines (e.g., piperazines or piperidines) is frequently used to synthesize dual FLT3/Aurora kinase inhibitors or CSF1R inhibitors. The pyrazole group interacts with the kinase hinge region, while the alkylated amine extends into the solvent-exposed channel[1][3].

  • O-Alkylation (GPCR Modulators): Coupling with phenols yields aryl ethers. This strategy is highly effective in developing CNS-penetrant molecules, such as M1 PAMs for Alzheimer's disease, where managing the topological polar surface area (tPSA) is critical for blood-brain barrier (BBB) penetration[2].

Workflow BB 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (Electrophile) N_rxn N-Alkylation SN2 Displacement BB->N_rxn O_rxn O-Alkylation Williamson Ether BB->O_rxn S_rxn S-Alkylation Thioether Synthesis BB->S_rxn N_nuc Secondary Amines N_nuc->N_rxn O_nuc Phenols / Alcohols O_nuc->O_rxn S_nuc Thiols S_nuc->S_rxn N_prod Kinase Inhibitors N_rxn->N_prod O_prod GPCR Modulators O_rxn->O_prod S_prod Epigenetic Probes S_rxn->S_prod

Fig 2. Divergent synthetic workflows utilizing the chloromethyl reactive handle for library generation.

Self-Validating Experimental Protocols

The following protocols are engineered for high reliability, incorporating causality-driven reagent selection and in-process controls (IPCs).

Protocol A: Finkelstein-Assisted N-Alkylation of Secondary Amines

Objective: To couple a secondary amine scaffold with the building block while preventing over-alkylation or degradation of the isoxazole ring.

Mechanistic Causality: The chloromethyl group is moderately reactive. By adding Sodium Iodide ( NaI ), an in situ Finkelstein reaction occurs, converting the chloride into a highly reactive iodide intermediate. This accelerates the SN​2 displacement, allowing the reaction to proceed at a lower temperature ( 60∘C ), which preserves the integrity of the heterocycles. N,N -Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from reacting with the electrophile, serving solely as a "proton sponge" to neutralize the generated HCl/HI .

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the secondary amine scaffold (1.0 equiv, typically 0.5 mmol) in anhydrous Acetonitrile ( MeCN , 5.0 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol) to the solution and stir for 5 minutes at room temperature.

  • Electrophile & Catalyst Addition: Add 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.1 equiv, 0.55 mmol) followed by anhydrous NaI (0.2 equiv, 0.1 mmol).

  • Reaction: Seal the vial and heat the mixture to 60∘C in an oil bath or heating block.

  • In-Process Control (IPC): After 4 hours, sample 10μL of the reaction mixture, dilute in 1mLMeOH , and analyze via LC-MS. The mass spectrum should show the depletion of the starting amine and the appearance of the [M+H]+ peak of the product.

  • Workup: Once complete, cool to room temperature and concentrate under reduced pressure. Redissolve the residue in Ethyl Acetate ( EtOAc , 15 mL).

  • Washing: Wash the organic layer with saturated aqueous NaHCO3​ ( 2×10mL ) and a 10% aqueous Na2​S2​O3​ solution (10 mL) to quench and remove any residual iodine species (which cause discoloration).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH gradient) to afford the pure N -alkylated product.

Protocol B: Williamson-Type O-Alkylation of Phenols

Objective: To synthesize aryl ethers by coupling the building block with a phenolic scaffold.

Mechanistic Causality: Phenols require deprotonation to form the highly nucleophilic phenoxide anion. Potassium carbonate ( K2​CO3​ ) is chosen because its pKa​ is perfectly suited to deprotonate phenols ( pKa​≈10 ) without being strong enough to cause unwanted side reactions (such as ring-opening of the isoxazole). Dimethylformamide (DMF) is used as the solvent because it strongly solvates the potassium cation, leaving the phenoxide "naked" and highly reactive for the SN​2 attack.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the phenolic scaffold (1.0 equiv, 0.5 mmol) in anhydrous DMF (4.0 mL). Add finely powdered anhydrous K2​CO3​ (2.0 equiv, 1.0 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Coupling: Add 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.2 equiv, 0.6 mmol) dropwise or in small portions.

  • Reaction: Heat the mixture to 80∘C for 6–8 hours.

  • IPC: Monitor via TLC or LC-MS until the phenol is consumed.

  • Workup: Cool the mixture and quench by pouring into ice-cold water (20 mL). If the product precipitates, collect via vacuum filtration. If it remains in solution, extract with EtOAc ( 3×15mL ).

  • Washing: Wash the combined organic extracts with 5% aqueous LiCl ( 3×10mL ) to thoroughly remove residual DMF.

  • Purification: Dry over MgSO4​ , evaporate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data Summaries

Table 1: Physicochemical Impact of the 1-Methyl-1H-pyrazol-4-yl Motif (Comparative data demonstrating the superiority of the pyrazole substitution over a standard phenyl ring in lead optimization)

Structural MotifLipophilicity (clogP)Polar Surface Area (tPSA)hERG Inhibition (at 10 μM)HLM Stability (30 min)
Phenyl Ring High (~3.5 - 4.5)Low (~40 - 50)High (>80%)Moderate (~40% intact)
1-Methyl-1H-pyrazol-4-yl Low (~2.37)Optimal (~80.42)Low (<67%)High (~90% intact)

Data synthesized from optimization studies of Imidazo[4,5-b]pyridine-based inhibitors[1].

Table 2: Comparative Alkylation Conditions & Expected Outcomes

Reaction TypeNucleophileCatalyst / BaseOptimal SolventTemp (°C)Time (h)Expected Yield
N-Alkylation Secondary AmineDIPEA / NaI (cat.)Acetonitrile604 - 675% - 90%
O-Alkylation PhenolK₂CO₃DMF806 - 865% - 85%
S-Alkylation ThiolCs₂CO₃DMF or THFRT2 - 485% - 95%

References

  • Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][3]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry URL:[Link][1]

  • Targeting Selective Activation of M1 for the Treatment of Alzheimer's Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169 Source: National Institutes of Health (PMC) / ACS Chemical Neuroscience URL:[Link][2]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to the In Vivo Evaluation of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrazole-Isoxazole Hybrid The convergence of pyrazole and isoxazole heterocyclic rings into a single molecular entity has consistently yielded compounds of sig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Pyrazole-Isoxazole Hybrid

The convergence of pyrazole and isoxazole heterocyclic rings into a single molecular entity has consistently yielded compounds of significant pharmacological interest. This structural class is renowned for a diverse range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] The subject of this guide, 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole, is a novel compound featuring this promising scaffold.

A key structural feature of this molecule is the chloromethyl group . This moiety is a potential alkylating agent, capable of forming covalent bonds with biological nucleophiles. This reactivity can be a powerful driver of therapeutic efficacy, particularly in oncology, but it also necessitates a rigorous and systematic approach to in vivo evaluation, with a primary focus on safety and tolerability before progressing to efficacy studies.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a strategic framework for establishing a robust in vivo testing cascade for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole, from foundational safety assessments to proof-of-concept efficacy studies in relevant disease models.

Part 1: The Foundational In Vivo Cascade: Safety, Tolerability, and Pharmacokinetics

Scientific Rationale: Before any assessment of therapeutic efficacy, it is imperative to establish a compound's safety profile and understand its behavior within a biological system. For a molecule containing a reactive chloromethyl group, this stage is critical. An acute toxicity study will define the safe dosage range and identify the Maximum Tolerated Dose (MTD), while pharmacokinetic (PK) profiling will reveal the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.[3] This data is non-negotiable for designing meaningful and interpretable efficacy studies.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation Tox Protocol 1.1: Acute Toxicity & Dose-Range Finding (MTD) PK Protocol 1.2: Preliminary Pharmacokinetic (PK) Profiling Tox->PK Inform Dosing Oncology Protocol 2.1: Oncology Xenograft Models PK->Oncology Establish Dosing Regimen Inflammation Protocol 3.1: Acute Inflammation Models PK->Inflammation Neuro Protocol 4.1: Exploratory Neuroprotection Models PK->Neuro Conclusion Data Analysis & Go/No-Go Decision Oncology->Conclusion Inflammation->Conclusion Neuro->Conclusion Start Compound Synthesis Start->Tox

Caption: In vivo evaluation workflow for a novel compound.

Protocol 1.1: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicities of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole.

Animal Model: Healthy, female BALB/c mice, 6-8 weeks old.

Methodology:

  • Acclimatization: House animals in specific pathogen-free conditions for at least one week prior to the study.

  • Vehicle Formulation: Prepare a suitable vehicle for the compound (e.g., 0.5% Tween 80 in saline). Ensure the compound is fully solubilized or forms a homogenous suspension.

  • Dose Escalation:

    • Divide mice into groups (n=3 per group).

    • Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). Include a vehicle-only control group.

  • Monitoring and Observation:

    • Record body weight daily for 14 days.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).

    • Note any mortality.

  • Endpoint and MTD Definition: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding 20% and from which the animals recover.

Protocol 1.2: Preliminary Pharmacokinetic (PK) Profiling

Objective: To characterize the basic ADME properties of the compound to guide the dosing schedule for efficacy studies.

Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

Methodology:

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Group (n=3): Administer a single oral gavage dose (e.g., 20 mg/kg) to determine absorption and oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cannula) into heparinized tubes at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma.

    • Analyze plasma samples to determine the concentration of the compound at each time point.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest observed concentration in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total exposure to the compound over time.
Half-lifet1/2The time required for the plasma concentration to decrease by half.
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation.

Part 2: Efficacy Evaluation in Oncology Models

Scientific Rationale: The presence of a potentially alkylating chloromethyl group, combined with the known anti-cancer activities of many pyrazole and isoxazole derivatives, provides a strong justification for evaluation in oncology models.[2][3][4] The human tumor xenograft model is a gold-standard preclinical tool for assessing the in vivo antitumor effect of a new compound.[5][6]

G cluster_workflow Oncology Xenograft Workflow prep Cell Culture & Harvest mix Mix Cells with Cultrex BME prep->mix inject Subcutaneous Injection into Nude Mice mix->inject measure Tumor Growth Monitoring inject->measure random Randomize into Treatment Groups measure->random treat Administer Compound (based on PK/MTD data) random->treat endpoint Endpoint Analysis: Tumor Volume, Body Weight treat->endpoint

Caption: Workflow for a subcutaneous tumor xenograft study.

Protocol 2.1: Human Tumor Xenograft Model (Subcutaneous)

Objective: To evaluate the anti-tumor efficacy of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole against a human cancer cell line grown in immunodeficient mice.

Animal Model: Six-week-old female athymic nude mice (BALB/c nu/nu).[7]

Methodology:

  • Cell Line and Culture: Select a relevant human cancer cell line (e.g., HCT-116 colorectal carcinoma). Culture cells under standard conditions to ~80% confluency.

  • Cell Preparation and Implantation:

    • Harvest cells using trypsin and wash with serum-free medium.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Cultrex BME (Basement Membrane Extract) to improve tumor take and growth.[8]

    • Inject 2-5 x 10^6 cells in a 100-200 µL volume subcutaneously into the right flank of each mouse.[7]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: (W² x L) / 2.[7]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 0.5% Tween 80)

    • Group 2: Test Compound (Low Dose, e.g., 0.5x MTD)

    • Group 3: Test Compound (High Dose, e.g., MTD)

    • Group 4: Positive Control (a standard-of-care agent for the selected cell line, e.g., 5-FU for HCT-116)

  • Dosing and Monitoring:

    • Administer treatments according to a pre-defined schedule (e.g., daily for 21 days) based on PK data.

    • Continue to measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis:

    • Euthanize mice when tumors in the control group reach the pre-determined endpoint size (e.g., 1500 mm³) or if signs of excessive toxicity are observed.

    • Excise, weigh, and photograph tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group.

Treatment GroupMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control1450 ± 150--2%
Compound (Low Dose)870 ± 12040%-5%
Compound (High Dose)435 ± 9570%-8%
Positive Control390 ± 8073%-12%

Part 3: Efficacy Evaluation in Inflammation Models

Scientific Rationale: Pyrazole and isoxazole cores are privileged structures in the design of anti-inflammatory agents, most notably in COX-2 inhibitors.[1] Therefore, assessing the compound's activity in a model of acute inflammation is a logical step. The carrageenan-induced paw edema model is a widely used and well-validated assay for screening novel anti-inflammatory compounds.[9][10]

Protocol 3.1: Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of the test compound in rats.

Animal Model: Male Wistar rats (180-200 g).

Methodology:

  • Acclimatization and Baseline: Allow rats to acclimatize. Gently mark the right hind paw at the tibiotarsal junction and measure its initial volume using a plethysmometer.

  • Grouping and Dosing:

    • Divide rats into groups (n=6 per group).

    • Administer the test compound orally at different doses (e.g., 25, 50, 100 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).[11]

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Part 4: Exploratory Evaluation in Neuroprotection Models

Scientific Rationale: Recent research has identified small molecules from phenotypic screens, such as the P7C3 class of compounds, that show neuroprotective effects in vivo.[13] Some of these compounds target NAD biosynthetic pathways.[13] Given the diverse activities of the pyrazole-isoxazole scaffold, an exploratory, high-throughput screen for neuroprotective activity is a valuable exercise. The transgenic zebrafish larval model provides an excellent whole-organism platform for such screens.[14][15]

G cluster_0 Neuroprotection Assay Principle control Control Zebrafish Larva Healthy Dopaminergic (DA) Neurons (GFP+) toxicant Toxicant-Treated Larva Nitroreductase (NTR) converts pro-drug (MTZ) to toxin DA Neuron Loss control->toxicant Add MTZ treatment Toxicant + Compound Compound provides neuroprotection DA Neuron Survival toxicant->treatment Add Test Compound

Caption: Principle of the zebrafish neuroprotection assay.

Protocol 4.1: Zebrafish Larval Model for Neuroprotection Screening

Objective: To perform a high-throughput screen to identify if the compound can protect against chemically-induced neuronal death in a whole-organism model.

Model: Transgenic zebrafish larvae expressing a fluorescent reporter (e.g., GFP) in a specific neuronal population (e.g., dopamine neurons) and co-expressing the bacterial enzyme nitroreductase (NTR).[15]

Methodology:

  • Assay Preparation: At 3 days post-fertilization (dpf), dispense individual larvae into 96-well plates containing embryo medium.

  • Treatment Groups:

    • Negative Control: Medium only.

    • Toxin Control: Medium + Metronidazole (MTZ) to induce neuronal death.[15]

    • Test Groups: Medium + MTZ + Test Compound at various concentrations (e.g., 1, 5, 10 µM).

  • Incubation: Incubate plates for 48 hours at 28.5°C.

  • Imaging and Analysis:

    • Anesthetize the larvae and orient them for imaging of the brain.

    • Acquire fluorescent images of the targeted neuronal population using a high-content imaging system.

    • Use automated image analysis software (e.g., CellProfiler) to quantify the number of surviving fluorescent neurons.[15]

  • Endpoint: A significant increase in the number of surviving neurons in the test compound groups compared to the toxin control group indicates a neuroprotective effect.

Conclusion and Strategic Outlook

This document outlines a phased, multi-faceted approach to the in vivo characterization of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole. The proposed cascade begins with essential safety and pharmacokinetic studies, which are paramount for a compound containing a reactive chloromethyl moiety. The results from these foundational experiments will directly inform the design of subsequent efficacy studies in well-established oncology and inflammation models. Furthermore, an exploratory screen for neuroprotection can open new avenues for therapeutic development.

The data generated from these protocols will provide a comprehensive initial profile of the compound's in vivo potential. Positive results in any of these models should be followed by more advanced studies, such as orthotopic xenograft models for oncology, chronic inflammation models, or validation in rodent models of specific neurodegenerative diseases. A thorough investigation into the compound's mechanism of action should always be conducted in parallel to provide a complete picture of its therapeutic promise.

References

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PMC, National Center for Biotechnology Information.[Link]

  • In vivo orthotopic tumor xenograft models. Bio-protocol.[Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.[Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC, National Center for Biotechnology Information.[Link]

  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience.[Link]

  • In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves. MDPI.[Link]

  • Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions. Latin American Journal of Pharmacy.[Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Environmental Science and Pollution Research.[Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.[Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.[Link]

  • Neuroprotective Small Molecules as Novel Treatments for ALS. Grantome.[Link]

  • The in vivo xenograft tumor models. Bio-protocol.[Link]

  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI.[Link]

  • A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole... PMC, National Center for Biotechnology Information.[Link]

  • Small-molecule activation of NAMPT as a potential neuroprotective strategy. Life Medicine.[Link]

  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. eScholarship, University of California.[Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate.[Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC, National Center for Biotechnology Information.[Link]

  • Synthesis, Characterization and Biological Evaluation of some new Isoxazole and Pyrazole compounds for Anti-obesity drug. Research Journal of Pharmacy and Technology.[Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication.[Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.[Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.[Link]

  • Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. MDPI.[Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega.[Link]

  • Design, Synthesis and Bioactivities of Novel Isoxazole-Containing Pyrazole Oxime Derivatives. PMC, National Center for Biotechnology Information.[Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.[Link]

  • Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. PubMed.[Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. PMC, National Center for Biotechnology Information.[Link]

  • Isoxazole‐containing pharmacologically active molecules. ResearchGate.[Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.[Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Organic and Pharmaceutical Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing yield bottlenecks in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals experiencing yield bottlenecks in the synthesis of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole .

The construction of this specific scaffold relies on a classical 1,3-dipolar cycloaddition between a pyrazole-derived nitrile oxide and propargyl chloride. While theoretically straightforward, this bimolecular reaction is highly susceptible to competing unimolecular and bimolecular side reactions. This guide provides a self-validating methodology, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, regioselective synthesis.

Section 1: Quantitative Reaction Optimization Data

To establish a baseline for troubleshooting, we have summarized the impact of various reaction parameters on the yield of the target isoxazole versus the undesired furoxan dimer. The data highlights the critical importance of base selection and alkyne stoichiometry.

Reaction ConditionBase UsedPropargyl Chloride (Eq)Nitrile Oxide Conc.Yield of Target (%)Furoxan Dimer (%)
Homogeneous, BolusEt₃N (1.5 eq)1.2High25%65%
Homogeneous, Syringe PumpEt₃N (1.5 eq)2.0Low60%20%
Biphasic, Mild Base (Optimal) KHCO₃ (aq) 3.0 Very Low 85% <5%
Ru-Catalyzed (Cp*RuCl)Et₃N (1.5 eq)1.5High10% (Inverted Regio)15%

Section 2: Validated Experimental Methodologies

To prevent downstream failures, this protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify chemical conversions before proceeding to the next highly reactive intermediate.

Phase 1: Synthesis of the Hydroximoyl Chloride Intermediate
  • Setup: In a flame-dried round-bottom flask under N₂, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde oxime (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Temperature Control: Cool the solution strictly to 0 °C using an ice bath. Causality: The pyrazole ring is electron-rich. Elevated temperatures during chlorination will lead to electrophilic aromatic substitution on the pyrazole core.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in three portions over 15 minutes.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature for an additional 2 hours.

  • Self-Validation (IPC 1): Quench a 10 µL aliquot in water/EtOAc. Analyze the organic layer via LC-MS. The oxime starting material must be fully consumed. You should observe the mass of the hydroximoyl chloride (often appearing as the nitrile oxide mass + MeOH adduct depending on your mobile phase) with a distinct 3:1 isotopic chlorine pattern.

Phase 2: Biphasic 1,3-Dipolar Cycloaddition
  • Solvent System: Dilute the DMF solution from Phase 1 with Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration of the hydroximoyl chloride.

  • Dipolarophile Addition: Add propargyl chloride (3-chloro-1-propyne) (3.0 eq). Causality: Propargyl chloride is highly volatile (bp ~57 °C). Using a large excess ensures the bimolecular cycloaddition outcompetes unimolecular degradation, even if some alkyne partitions into the headspace.

  • Biphasic Base Addition: Prepare a 1.0 M aqueous solution of Potassium Bicarbonate (KHCO₃) (2.0 eq). Add this aqueous solution to the organic mixture to create a biphasic system.

  • Cycloaddition: Seal the reaction vessel (or equip with a heavily chilled reflux condenser) and heat the biphasic mixture to 45 °C with vigorous stirring for 16 hours.

  • Self-Validation (IPC 2): Monitor via LC-MS. The success of the reaction is validated by the emergence of the target isoxazole mass (single chlorine isotope pattern) and the absence of the furoxan dimer mass (which lacks chlorine and has exactly double the mass of the nitrile oxide).

Section 3: Mechanistic Workflow

The following diagram illustrates the critical bifurcation point in the reaction pathway. Controlling the steady-state concentration of the nitrile oxide is the primary mechanism for directing the reaction toward the target isoxazole rather than the dead-end dimer.

ReactionWorkflow Oxime 1-Methyl-1H-pyrazole-4-oxime Hydroximoyl Hydroximoyl Chloride Oxime->Hydroximoyl NCS, 0°C NitrileOxide Nitrile Oxide (Dipole) Hydroximoyl->NitrileOxide KHCO3 (aq) Slow Generation Isoxazole 5-(Chloromethyl)isoxazole (Target) NitrileOxide->Isoxazole + Propargyl Chloride (Bimolecular) Furoxan Furoxan Dimer (Byproduct) NitrileOxide->Furoxan High Concentration (Dimerization)

Fig 1: Reaction workflow showing the bifurcation between desired cycloaddition and undesired dimerization.

Section 4: Troubleshooting FAQs

Q: Why is my reaction producing a massive amount of furoxan dimer instead of the target isoxazole? A: Nitrile oxides are transient, highly reactive 1,3-dipoles. If a strong, soluble base (like Triethylamine) is added rapidly in a homogeneous solution, the steady-state concentration of the nitrile oxide spikes. Because dimerization is a highly favorable process, the nitrile oxide reacts with itself to form a furoxan (1,2,5-oxadiazole 2-oxide). To fix this, switch to the biphasic system using a weak base like KHCO₃ (1[1]). The base slowly neutralizes the hydroximoyl chloride at the aqueous-organic interface, keeping the nitrile oxide concentration low enough that the slower bimolecular reaction with the alkyne dominates (1[1]).

Q: How do I ensure regioselectivity for the 5-(chloromethyl) isomer over the 4-(chloromethyl) isomer? A: The standard thermal 1,3-dipolar cycloaddition of terminal alkynes inherently favors the formation of 5-substituted isoxazoles due to both steric hindrance and the natural HOMO-LUMO alignments between the dipole and dipolarophile (2[2]). However, if you attempt to "optimize" or accelerate the reaction using Ruthenium catalysts (e.g., Cp*RuCl(cod)), you will inadvertently invert the regioselectivity, driving the formation of the 4-substituted or 3,4,5-trisubstituted isoxazoles (3[3]). Strictly rely on thermal conditions to maintain 5-substitution.

Q: I am observing multiple chlorinated byproducts during the hydroximoyl chloride formation. How can I prevent this? A: The 1-methyl-1H-pyrazole ring is highly electron-rich. When using NCS to convert the oxime to the hydroximoyl chloride, excess reagent or elevated temperatures will lead to over-chlorination via electrophilic aromatic substitution directly onto the pyrazole core. You must strictly limit NCS to 1.05 equivalents and ensure the internal temperature of the reaction never exceeds room temperature.

Q: The propargyl chloride seems to disappear during the reaction, leading to stalled conversions. What is happening? A: Propargyl chloride has a boiling point of approximately 57 °C. Cycloadditions are often heated to 40–50 °C to overcome activation barriers. In an open system or under a standard unchilled reflux condenser, the propargyl chloride vaporizes into the headspace, drastically reducing its effective concentration in the liquid phase. This stalls the cycloaddition and gives the nitrile oxide time to dimerize. Always use a sealed pressure tube or a heavily chilled (-10 °C) reflux condenser, and employ an excess (3.0 equivalents) of the alkyne.

References

  • Buy Muscimol | 2763-96-4 | >98% , Smolecule,1

  • Ruthenium-Catalyzed Cycloadditions to Form Five-, Six-, and Seven-Membered Rings , Chemical Reviews - ACS Publications, 3

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene , ResearchGate, 2

Sources

Optimization

troubleshooting impurities in 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole reactions

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole. This document is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis.

The primary synthetic route to this and similar 3,5-disubstituted isoxazoles is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkyne equivalent.[1][2] Specifically, this involves the in situ generation of (1-methyl-1H-pyrazol-4-yl)acetonitrile oxide from its corresponding aldoxime, which then reacts with a three-carbon dipolarophile like propargyl alcohol or 2,3-dichloropropene. While effective, this pathway is prone to several side reactions that can lead to significant impurities, impacting yield and purification efficiency.

This guide will help you identify, understand, and resolve these issues.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is low, and I've isolated a major, less polar byproduct with a mass corresponding to double the mass of my nitrile oxide intermediate. What is this impurity?

Answer: You are most likely observing the formation of a furoxan (1,2,5-oxadiazole 2-oxide) dimer. This is the most common side-product in reactions involving the in situ generation of nitrile oxides.[3]

Causality: Nitrile oxides are highly reactive 1,3-dipoles. If the concentration of the nitrile oxide intermediate becomes too high relative to the dipolarophile (your alkyne), it will undergo self-condensation, a dimerization reaction, which is a second-order process. This kinetically competes with the desired intermolecular cycloaddition.

dot

Caption: Competing pathways for the nitrile oxide intermediate.

Troubleshooting Protocols:

  • Control Nitrile Oxide Concentration: The most effective solution is to generate the nitrile oxide slowly in the presence of the alkyne. If you are using an oxidant like N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach) to oxidize the aldoxime, add the oxidant solution dropwise over several hours using a syringe pump. This maintains a low, steady-state concentration of the nitrile oxide, favoring the reaction with the abundant dipolarophile.

  • Increase Dipolarophile Stoichiometry: Use a larger excess of the alkyne component (e.g., 2 to 3 equivalents). This increases the probability of a productive collision between the nitrile oxide and the alkyne rather than with another nitrile oxide molecule.[3]

  • Check Temperature: While many cycloadditions are run at room temperature, excessive heat can accelerate the rate of both desired and undesired reactions. Ensure the reaction is not overheating, especially during the addition of the oxidant.

Question 2: My crude ¹H NMR and LC-MS show two distinct product peaks with the same mass. What are they, and how can I improve the reaction's selectivity?

Answer: You are observing the formation of regioisomers: the desired 3,5-disubstituted isoxazole and the undesired 3,4-disubstituted isoxazole . This is a common challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[4]

Causality: The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory. The reaction can proceed through two different transition states, leading to the two possible isomers. While often highly regioselective, subtle changes in conditions can erode this selectivity.

dot

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (LC-MS, NMR) CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No Impurity_Dimer Furoxan Dimer Detected? CheckYield->Impurity_Dimer Yes Impurity_Isomer Regioisomer Detected? CheckPurity->Impurity_Isomer Yes End_Good Product Meets Specs CheckPurity->End_Good No Impurity_Dimer->Impurity_Isomer No Solution_Dimer Action: 1. Add oxidant slowly. 2. Use excess alkyne. Impurity_Dimer->Solution_Dimer Yes Impurity_Alcohol Hydroxymethyl Impurity Detected? Impurity_Isomer->Impurity_Alcohol No Solution_Isomer Action: 1. Use Cu(I) catalyst. 2. Change dipolarophile. Impurity_Isomer->Solution_Isomer Yes Solution_Alcohol Action: 1. Ensure complete chlorination. 2. Use anhydrous workup/purification. Impurity_Alcohol->Solution_Alcohol Yes End_Purify Purify via Chromatography Impurity_Alcohol->End_Purify No

Sources

Troubleshooting

preventing degradation of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole during storage

Technical Support Center Guide to Preventing Degradation of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole During Storage Welcome to the technical support guide for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Guide to Preventing Degradation of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole During Storage

Welcome to the technical support guide for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and best practices to ensure the chemical integrity and stability of this compound during storage and handling. Adherence to these guidelines is critical for the reproducibility of experimental results and the overall success of your research endeavors.

Introduction to Compound Stability

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole is a heterocyclic compound featuring two key reactive moieties: a chloromethyl group and an isoxazole ring. Both functional groups are susceptible to specific degradation pathways, which can be initiated or accelerated by environmental factors such as temperature, moisture, light, and pH. The primary degradation concerns are the hydrolysis of the chloromethyl group and the potential for cleavage or rearrangement of the isoxazole ring. Understanding and mitigating these pathways are paramount for maintaining the compound's purity and reactivity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole.

Q1: What are the primary visual and analytical signs of degradation?

  • Visual Cues: A noticeable change in the physical appearance of the solid material, such as discoloration (e.g., from white/off-white to yellow or brown), clumping, or the appearance of an oily film, can indicate degradation.

  • Analytical Cues: The most reliable method for detecting degradation is through analytical techniques. A decrease in the purity percentage when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a definitive sign of degradation.[1][2] The appearance of new peaks in the chromatogram, particularly one corresponding to the hydrolyzed product (5-(hydroxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole), is a key indicator.

Q2: What is the optimal temperature for long-term storage?

For long-term stability, it is strongly recommended to store the compound at -20°C.[3] Some suppliers may also advise storage at 4°C for shorter periods.[3] Elevated temperatures can accelerate the rate of hydrolysis and other thermal degradation pathways.[3][4]

Q3: How critical are moisture and humidity control?

Moisture is a critical factor in the degradation of this compound. The chloromethyl group is highly susceptible to hydrolysis, where water molecules can displace the chloride, leading to the formation of the corresponding alcohol (hydroxymethyl derivative).[3][5][6][7] Therefore, it is imperative to store the compound in a tightly sealed container in a dry environment, preferably within a desiccator or a controlled low-humidity cabinet. The rate of decomposition can be significantly influenced by absolute humidity.[8]

Q4: Is this compound sensitive to light?

Yes, isoxazole rings and carbon-chlorine bonds can be susceptible to photodegradation upon exposure to UV or visible light.[3][9][10][11] Light can provide the energy needed to initiate ring-opening reactions or cleavage of the C-Cl bond.[12][13] To prevent this, always store the compound in amber glass vials or containers that are opaque to light. Work with the compound in a subdued lighting environment whenever possible.

Q5: What type of container should I use for storage?

Use a tightly sealed, amber glass vial with a PTFE-lined cap. Glass is preferred over plastic as it is less permeable to moisture and gases. The amber color protects the contents from light, and the PTFE liner provides an inert seal, preventing reaction with the cap material and minimizing moisture ingress.

Q6: Can I store the compound in solution? If so, which solvents are recommended?

Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Prepare solutions fresh for immediate use whenever possible. Avoid protic solvents like methanol or ethanol, and ensure water content in any solvent is minimal. The stability of similar compounds has been noted in THF solution for short periods.[14]

Troubleshooting Guide: Purity and Stability Issues

This guide provides a structured approach to identifying and resolving common stability problems encountered during experiments.

Workflow for Troubleshooting Purity Issues```dot

G cluster_causes Possible Causes start Purity Decrease or Color Change Observed check_storage Review Storage Conditions: - Temperature (-20°C?) - Light (Amber vial?) - Moisture (Sealed? Desiccated?) start->check_storage check_handling Review Handling Procedures: - Used dry solvents? - Minimized time at RT? - Handled under inert gas? check_storage->check_handling analyze Perform Purity Analysis (e.g., HPLC, LC-MS) check_handling->analyze identify_impurity Identify Degradation Product(s) (e.g., via MS) analyze->identify_impurity hydrolysis Hydrolysis of Chloromethyl Group identify_impurity->hydrolysis Hydroxymethyl product detected photo Photodegradation identify_impurity->photo Ring-opened or polymeric products thermal Thermal Degradation identify_impurity->thermal Complex mixture of byproducts remediate Remediation: - Discard degraded material - Order fresh compound - Implement corrective storage/handling hydrolysis->remediate photo->remediate thermal->remediate

Caption: Primary degradation pathway via hydrolysis.

This reaction converts the active chloromethyl compound into its less reactive alcohol analog, which will likely have different biological and chemical properties, compromising experimental outcomes.

References

  • Method for hydrolysis of aromatic chloromethyl compounds.
  • Chloromethylation of polyfluoroarom
  • What happens when chloromethyl benzene reacts with water
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA.
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed.
  • An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
  • Trinitromethyl-Functionalized Isoxazole: Achieving the Low Melting Point and Novel Thermal Stability.
  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
  • Photodegradation of the Isoxazoline Fungicide SYP-Z048 in Aqueous Solution: Kinetics and Photoproducts.
  • Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simul
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ChemRxiv.
  • Synthetic Applications of 1-Aminoalkyl Chloromethyl Ketones. Synthesis of Enantiopure 3-Azetidinols and Aminoalkyl Epoxides. The Journal of Organic Chemistry.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. BenchChem.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
  • The Effect of Temperature and Humidity on the Decomposition Rate of Chlorine Dioxide. IJET-International Journal of Engineering and Technology.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic yields or "insoluble" batches when working with bifunctional heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic yields or "insoluble" batches when working with bifunctional heterocyclic building blocks.

Handling 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole presents a classic "solubility versus stability" paradox. The dual heterocyclic core (isoxazole and pyrazole) creates a rigid, planar-like system with high crystal lattice energy, demanding highly polar solvents for dissolution. However, the highly electrophilic chloromethyl group strictly prohibits the use of nucleophilic solvents. This guide is designed to troubleshoot your solvent selection, explain the mechanistic causality behind common failures, and provide self-validating protocols for your workflows.

Part 1: Diagnostic FAQs & Chemical Stability

Q: Why does my compound seemingly dissolve in methanol/ethanol, but my downstream alkylation reactions fail?

The Causality: You are likely not observing pure dissolution, but rather solvolysis . The chloromethyl group is highly activated by the adjacent electron-withdrawing isoxazole ring. When exposed to protic, nucleophilic solvents like methanol or ethanol, the chloromethyl carbon undergoes rapid nucleophilic substitution ( SN​2 or SN​1 pathways)[1]. Instead of a stable stock solution, you are generating a methoxymethyl or ethoxymethyl ether impurity, releasing hydrochloric acid (HCl) in the process. The released HCl can protonate the pyrazole ring, drastically altering the solubility profile and completely neutralizing your starting material before the intended reaction even begins.

Q: Can I use DMSO or DMF to force the compound into solution?

The Causality: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent polar aprotic solvents that easily disrupt the hydrogen-bond networks of pyrazole derivatives[2]. However, they come with a severe caveat: Kornblum Oxidation . If you dissolve this compound in DMSO and apply heat (or store it at room temperature for extended periods), the sulfoxide oxygen will attack the chloromethyl group. This ultimately oxidizes the chloromethyl moiety into an aldehyde. Recommendation: If DMSO must be used (e.g., for biological assay stock solutions), prepare it immediately before use, never exceed 25°C, and store aliquots at -80°C to kinetically halt degradation.

Q: What are the optimal solvents for long-term storage and synthetic setups?

The Causality: You must rely on polar, non-nucleophilic, aprotic solvents. Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Acetonitrile (MeCN) are the gold standards. For isoxazole derivatives, Ethyl Acetate (EtOAc) is also highly recommended and frequently utilized in successful cycloaddition and substitution workflows due to its favorable polarity index without nucleophilic risk[3].

Part 2: Solvent Compatibility Matrix

To facilitate quick decision-making, all quantitative and qualitative solvent data for this specific scaffold has been summarized below.

Solvent CategorySpecific SolventSolvating Power (25°C)Chloromethyl StabilityRecommended Action
Polar Protic Methanol (MeOH)ModeratePoor (Rapid Solvolysis)DO NOT USE
Polar Protic Ethanol (EtOH)ModeratePoor (Solvolysis)DO NOT USE
Polar Aprotic DMSO / DMFVery HighModerate (Oxidation risk)Use only for fresh biological assays; do not heat.
Polar Aprotic Tetrahydrofuran (THF)HighExcellent PREFERRED for cross-coupling/alkylation.
Polar Aprotic Dichloromethane (DCM)HighExcellent PREFERRED for extractions and stock solutions.
Polar Aprotic Ethyl Acetate (EtOAc)ModerateExcellent PREFERRED for crystallization/chromatography[3].
Non-Polar Hexanes / HeptaneVery LowExcellentUse only as an anti-solvent for precipitation.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical pathways for solvent selection and the chemical mechanisms dictating these choices.

SolventDecision Start Select Solvent for 5-(Chloromethyl)...isoxazole Protic Protic Solvents (MeOH, EtOH, H2O) Start->Protic Avoid Aprotic Aprotic Solvents (DCM, THF, MeCN, DMSO) Start->Aprotic Preferred Degradation Solvolysis / Degradation of Chloromethyl Group Protic->Degradation DMSO DMSO / DMF Aprotic->DMSO High Solubility Volatile DCM / THF / EtOAc Aprotic->Volatile Standard Use Kornblum Risk of Kornblum Oxidation (Use only freshly prepared) DMSO->Kornblum Stable Stable Stock Solution (Store at -20°C, Argon) Volatile->Stable

Caption: Decision tree for selecting solvents for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole.

Mechanism Compound 5-(Chloromethyl)-...-isoxazole (Intact R-CH2-Cl) MeOH Methanol (CH3OH) Nucleophilic Attack Compound->MeOH SN2 Solvolysis THF THF / DCM Non-Nucleophilic Compound->THF Solvation Ether R-CH2-OCH3 + HCl (Ether Impurity) MeOH->Ether Stable R-CH2-Cl (Stable for Reaction) THF->Stable

Caption: Mechanistic pathways of chloromethyl solvolysis in protic solvents vs. stability in aprotic solvents.

Part 4: Troubleshooting & Experimental Protocols

Q: The compound isn't fully dissolving in THF at room temperature. How do I force dissolution without degrading the chloromethyl group?

The Causality: The compound's rigid lattice energy sometimes resists initial solvation. Applying high heat will increase the kinetic energy of the solvent molecules, but it also exponentially increases the risk of thermal degradation or dimerization of the highly reactive chloromethyl group. Solution: Use mechanical energy (sonication) rather than thermal energy.

Protocol: Preparation of a Self-Validating Anhydrous Stock Solution

This protocol ensures complete dissolution while validating that the chloromethyl group remains intact.

Materials Needed:

  • 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole powder

  • Anhydrous THF or DCM (Sure/Seal™ bottle, <50 ppm H2O)

  • Ultrasonic bath (filled with room-temperature water)

  • Argon or Nitrogen gas line

  • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Atmospheric Control: Flame-dry a borosilicate glass vial and purge it with Argon for 2 minutes to remove atmospheric moisture.

  • Material Transfer: Weigh the desired amount of the isoxazole compound and transfer it into the purged vial.

  • Solvent Addition: Using a dry syringe, add the anhydrous THF or DCM to achieve the target molarity (typically 0.1 M to 0.5 M).

  • Mechanical Disruption: Seal the vial under Argon. Place the vial in an ultrasonic bath. Sonicate for 5–10 minute intervals. Critical Step: Monitor the water bath temperature. Do not allow the bath to exceed 35°C. Add ice to the bath if necessary to keep it cool.

  • Visual Inspection: The solution should become completely transparent. If slight turbidity remains, add 5% by volume of anhydrous Acetonitrile (MeCN) as an aprotic co-solvent to disrupt remaining π−π stacking interactions.

  • Self-Validation (Integrity Check): Before using the stock in a multi-step synthesis, spot 1 µL of the solution onto a TLC plate alongside a solid standard dissolved instantly in cold DCM. Elute with 50:50 Hexanes/EtOAc. A single spot confirms the chloromethyl group has not degraded or dimerized during sonication.

  • Storage: Store any unused stock solution over activated 3Å molecular sieves at -20°C under an Argon headspace.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | The Journal of Organic Chemistry - ACS Publications. acs.org. 3

  • Navigating the Chemical Landscape of 1-Benzyl-5-(chloromethyl)-1H-imidazole: A Technical Guide to Solubility and Stability - Benchchem. benchchem.com. 2

  • Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC. nih.gov. 1

Sources

Troubleshooting

Technical Support Center: Alkylation with 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the alkylation of various nucleophiles using 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole. Our focus is to help you minimize side product formation and maximize the yield and purity of your target molecule.

Introduction to the Reaction and its Challenges

5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole is a valuable bifunctional reagent, incorporating both isoxazole and pyrazole moieties, which are privileged structures in medicinal chemistry. The chloromethyl group at the 5-position of the isoxazole ring serves as a reactive electrophile for SN2-type reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions.

While this alkylation is a powerful tool for introducing the isoxazole-pyrazole scaffold, the high reactivity of the chloromethyl group can also lead to several side products, complicating purification and reducing yields. This guide addresses the most common issues through a detailed FAQ and troubleshooting section, supported by mechanistic insights and optimized protocols.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I'm observing multiple products in my reaction with a primary/secondary amine, leading to a difficult purification process. What is happening?

A1: This is the most common challenge when using primary or secondary amines as nucleophiles and is typically due to over-alkylation . The initially formed secondary or tertiary amine product is often more nucleophilic than the starting amine, leading to further reaction with the electrophile.

  • Primary Amine (R-NH₂):

    • Desired Product: R-NH-CH₂-Isoxazole-Py

    • Side Product (Over-alkylation): R-N(CH₂-Isoxazole-Py)₂

  • Secondary Amine (R₂NH):

    • Desired Product: R₂N-CH₂-Isoxazole-Py

    • Side Product (Quaternary Salt): R₂N⁺(CH₂-Isoxazole-Py)₂ Cl⁻[1][2][3]

The formation of quaternary ammonium salts is particularly problematic as they are highly polar and can complicate extraction and chromatography.[1]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a significant excess (2-5 equivalents) of the amine nucleophile. This increases the statistical probability of the chloromethylisoxazole reacting with the starting amine rather than the alkylated product.

  • Slow Addition: Add the 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole solution dropwise to the reaction mixture containing the amine and base. This maintains a low concentration of the electrophile, disfavoring the second alkylation step.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of the second alkylation more significantly than the first, thus improving selectivity.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to scavenge the HCl produced without competing with the primary nucleophile. For primary amines, sometimes no additional base is needed if the amine itself is used in large excess.

Q2: My LC-MS analysis shows a peak with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (-OH). How is this formed and how can I prevent it?

A2: You are observing the formation of the corresponding alcohol, 5-(Hydroxymethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole . This is a hydrolysis side product.

This occurs if there is water present in your reaction mixture, especially when using strong, water-soluble bases like NaOH or KOH. The hydroxide ion (OH⁻) is a potent nucleophile that can directly displace the chloride.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use freshly opened or distilled solvents.

  • Choice of Base: Switch to an anhydrous, non-hydroxide base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate most nucleophiles but have low solubility in many organic solvents, reducing the concentration of basic species in solution. Organic bases like triethylamine (TEA) or DIPEA are also suitable.

  • Solvent Selection: Use aprotic solvents like DMF, acetonitrile, or THF, which do not participate in the reaction and are easier to dry compared to protic solvents.

Q3: I see a high molecular weight impurity in my crude product that I suspect is a dimer of the starting material. Is this possible?

A3: Yes, the formation of a dimer or even oligomers is a potential side reaction, although typically a minor one. This can occur through a few pathways:

  • Base-Induced Dimerization: A strong base could potentially deprotonate the methyl group of the pyrazole ring or another acidic proton, creating a nucleophilic species that then reacts with another molecule of the chloromethylisoxazole.

  • Self-Alkylation: While less common, trace impurities or degradation products could initiate a self-alkylation cascade.

Troubleshooting Strategies:

  • Weaker Base: Use the mildest base necessary to deprotonate your nucleophile. For many amine and phenol alkylations, K₂CO₃ is sufficient. Stronger bases like sodium hydride (NaH) or alkoxides should be used with caution and at low temperatures.

  • Low Concentration (High Dilution): Running the reaction at high dilution can significantly disfavor intermolecular side reactions like dimerization.

  • Order of Addition: As mentioned previously, adding the alkylating agent slowly to the mixture of the nucleophile and base ensures it is consumed by the intended nucleophile quickly, minimizing its opportunity to react with itself.

Q4: The reaction is sluggish and gives a low yield, even after prolonged reaction times. What can I do to improve the conversion?

A4: Low reactivity can stem from several factors related to the nucleophile, solvent, or temperature. The chloromethyl group on the isoxazole is activated, but not as reactive as a benzyl or allyl halide.[4]

Troubleshooting Strategies:

  • Increase Temperature: If you are running the reaction at room temperature, consider gently heating it to 40-60 °C. Monitor for the appearance of side products, as higher temperatures can also accelerate their formation.

  • Change the Solvent: The choice of solvent can have a significant impact on SN2 reactions. Polar aprotic solvents like DMF or DMSO are generally superior to less polar solvents like THF or dichloromethane as they can stabilize the transition state and increase the reaction rate.

  • Add a Catalyst: For less reactive nucleophiles, the addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can accelerate the reaction. The iodide ion is a better nucleophile and a better leaving group. It can displace the chloride in a Finkelstein-type reaction to form the more reactive 5-(iodomethyl)isoxazole in situ, which then reacts faster with your nucleophile.

  • Use a Stronger Base: If your nucleophile is not fully deprotonated, the reaction will be slow. For weakly acidic nucleophiles like phenols, a stronger base like Cs₂CO₃ or even NaH might be necessary. Ensure anhydrous conditions when using NaH.

Reaction Pathways and Side Product Formation

The following diagram illustrates the desired alkylation pathway and the common side reactions discussed above.

G cluster_main Desired Pathway reagent 5-(Chloromethyl)-3-(1-methyl- 1H-pyrazol-4-yl)isoxazole (R-CH2Cl) product Desired Alkylated Product (R-CH2-Nu) reagent->product + Nu-H / Base (SN2 Reaction) over_alkylation Over-alkylation Product (R-CH2-N(R')-CH2-R) or Quaternary Salt reagent->over_alkylation hydrolysis Hydrolysis Product (R-CH2OH) reagent->hydrolysis + H2O / Base dimer Dimerization Product reagent->dimer nucleophile Nucleophile (Nu-H) nucleophile->product base Base base->product product->over_alkylation + R-CH2Cl (if Nu-H = Amine)

Fig 1. Desired reaction and common side product pathways.

Recommended General Protocol for N-Alkylation

This protocol is a robust starting point for the N-alkylation of a primary or secondary amine and should be optimized for each specific substrate.

Materials:

  • Amine nucleophile (2.2 eq)

  • 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the amine nucleophile (2.2 eq), anhydrous potassium carbonate (1.5 eq), and potassium iodide (0.1 eq).

  • Add anhydrous acetonitrile to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Stir the suspension at room temperature for 15 minutes.

  • In a separate flask, dissolve 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (1.0 eq) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of the alkylating agent dropwise to the stirring amine suspension over 30-60 minutes using a syringe pump.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish after 24 hours, gently heat the mixture to 40-50 °C and continue to monitor.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Troubleshooting Strategies

The table below provides a quick reference for diagnosing and solving common issues in your alkylation reaction.

Observed Issue Potential Cause(s) Recommended Solutions
Multiple Spots on TLC (Higher MW) Over-alkylation of amine nucleophile- Use a 2-5 fold excess of the amine. - Add the alkylating agent slowly. - Lower the reaction temperature.
Product mass +18, -Cl, +OH Hydrolysis of the chloromethyl group- Use anhydrous solvents and reagents. - Run under an inert atmosphere. - Use a non-hydroxide base (e.g., K₂CO₃, DIPEA).
High MW byproduct (dimer) Self-reaction of the alkylating agent- Use the mildest effective base. - Perform the reaction at high dilution. - Add the alkylating agent slowly.
Low or No Conversion - Poor nucleophile - Low temperature - Insufficiently basic conditions- Increase the reaction temperature (40-60 °C). - Switch to a more polar aprotic solvent (DMF, DMSO). - Add catalytic KI. - Use a stronger base (e.g., Cs₂CO₃).

References

  • Reid, J. R., & Dufresne, C. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121-129.
  • Kulchitsky, V. A., et al. (2018). Synthesis and Biological Activity of Novel Comenic Acid Derivatives Containing Isoxazole and Isothiazole Moieties.
  • Mykhailiuk, P. K., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(22), 14885–14903.
  • Mykhailiuk, P. K., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PubMed Central. Available at: [Link]

  • Ríos, J. D., et al. (2012). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. PubMed Central. Available at: [Link]

  • Timofeeva, T. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]

  • McGraw Hill. (n.d.).
  • Timofeeva, T. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). General synthetic procedures for synthesis of quaternary ammonium salt derivatives I‐1–I‐46. Available at: [Link]

  • Matyjaszewski, K., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. Available at: [Link]

  • Smith, A. B., & Jones, C. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Google Patents. (1997).
  • Kumar, A., & Singh, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]

  • Al-Zoubi, W., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available at: [Link]

Sources

Optimization

purification and recrystallization methods for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating and purif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with isolating and purifying 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole .

This compound is a highly valuable, yet sensitive, heterocyclic intermediate. It features a moderately polar 1-methyl-1H-pyrazol-4-yl core coupled with an isoxazole ring bearing a highly reactive chloromethyl group at the 5-position. The primary challenges in its purification are preventing the hydrolysis of the chloromethyl moiety and avoiding phase-separation ("oiling out") during recrystallization.

Below, you will find validated protocols, thermodynamic rationales, and targeted FAQs designed to ensure high-yield, high-purity recovery of your target compound.

Physicochemical Data & Solvent Systems

Selecting the correct solvent system is critical. The pyrazole-isoxazole core provides hydrogen-bond accepting capabilities, making the molecule soluble in polar solvents, while the chloromethyl group is relatively non-polar.

Table 1: Evaluated Solvent Systems for Recrystallization

Solvent System (v/v)Polarity IndexTarget Recovery (%)Expected Purity (%)Mechanistic Notes & Causality
DCM / Hexane (1:3) ~3.180 - 85%>98%Optimal. DCM dissolves the polar core; Hexane acts as a strong antisolvent. Excellent for leaving polar impurities in the mother liquor.
EtOAc / Heptane (1:4) ~2.575 - 80%>97%Highly scalable alternative that avoids halogenated solvents. Slower crystallization kinetics.
EtOH / Water (4:1) ~5.2< 50%VariableNot Recommended. High risk of solvolysis/hydrolysis of the chloromethyl group at elevated temperatures.

Self-Validating Purification Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Each critical phase includes an analytical checkpoint to verify success before proceeding to the next step.

Step 1: Initial Dissolution & Validation

  • Action: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Causality: DCM is a polar aprotic solvent that fully solubilizes the halogenated heterocyclic compound without acting as a nucleophile.

  • Validation Check: Spot the solution on a TLC plate (Eluent: Hexane:EtOAc 1:1) and visualize under UV 254 nm. The target compound should appear as a distinct, highly UV-active spot (due to the conjugated pyrazole-isoxazole system). If the primary spot remains at the baseline, severe degradation has already occurred.

Step 2: Aqueous Quench & Washing

  • Action: Wash the organic layer sequentially with saturated aqueous NaHCO3​ (1x), followed by brine (2x).

  • Causality: The NaHCO3​ wash neutralizes trace acidic byproducts (such as HCl) generated during the chlorination step. Acidic environments can protonate the pyrazole nitrogen and catalyze the decomposition of the isoxazole ring. Brine pre-dries the organic layer by altering the osmotic pressure.

Step 3: Anhydrous Drying

  • Action: Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes.

  • Validation Check: The solution must transition from a turbid emulsion to completely transparent. If it remains cloudy, microscopic water droplets are still present, which will cause hydrolysis during the concentration step.

Step 4: Temperature-Controlled Concentration

  • Action: Filter off the drying agent and concentrate the filtrate under reduced pressure. Crucial: Maintain the rotary evaporator bath temperature strictly below 30°C.

  • Causality: Elevated temperatures significantly accelerate the thermal degradation and polymerization of halogenated heterocyclic compounds1[1].

Step 5: Recrystallization

  • Action: Redissolve the concentrated residue in a minimum volume of warm DCM (approx. 25°C). Slowly add Hexane dropwise under continuous stirring until the solution reaches the "cloud point" (slight, persistent turbidity).

  • Action: Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator for 2 hours to maximize crystal lattice formation.

  • Validation Check: Before vacuum filtration, analyze an aliquot of the mother liquor via LC-MS. The target mass signal ( [M+H]+ ) should be minimal in the liquid phase, confirming successful precipitation of the product.

Experimental Workflows & Degradation Pathways

Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Remove salts & acids Drying Anhydrous Drying (Na2SO4) LLE->Drying Remove H2O Chromatography Silica Gel Chromatography (Optional) Drying->Chromatography High impurity (>5%) Recrystallization Recrystallization (DCM/Hexane) Drying->Recrystallization Low impurity (<5%) Chromatography->Recrystallization Isolate target fractions Pure Pure 5-(Chloromethyl)-3- (1-methyl-1H-pyrazol-4-yl)isoxazole Recrystallization->Pure Vacuum filtration

Figure 1: Optimized purification workflow for chloromethyl isoxazole derivatives.

Degradation Target 5-(Chloromethyl)-... isoxazole Conditions H2O, Heat or pH Extremes Target->Conditions Impurity 5-(Hydroxymethyl)-... isoxazole Conditions->Impurity Nucleophilic substitution HCl HCl (Byproduct) Conditions->HCl

Figure 2: Hydrolysis degradation pathway of the chloromethyl group.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the target compound undergoes liquid-liquid phase separation rather than solid-liquid crystallization. This happens when the solvent system becomes too non-polar too quickly, or if the cooling rate is too rapid. Solution: Reheat the mixture slightly until the oil dissolves. Add a few drops of your polar solvent (DCM or EtOAc) to increase the overall polarity until the solution is clear. Allow it to cool extremely slowly. If available, add a seed crystal of pure 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole to provide a nucleation site.

Q2: I am observing a major impurity by LC-MS with a mass of [M - 35.5 + 17]. What is happening? A2: You are observing the hydrolysis of the chloromethyl group to a hydroxymethyl group. The oxygen atom in the isoxazole ring can donate electron density through resonance, stabilizing a developing positive charge at the 5-methyl position. This makes the C-Cl bond highly susceptible to nucleophilic substitution ( SN​1/SN​2 ) by water. Solution: Ensure strict anhydrous conditions during your workup. Do not use protic solvents (like methanol or ethanol) during recrystallization, and ensure your rotary evaporator bath is kept below 30°C.

Q3: Recrystallization is failing to remove unreacted pyrazole starting materials. What is the next step? A3: If the crude mixture contains a high percentage of unreacted 1-methyl-1H-pyrazole derivatives or regioisomers, crystallization alone may not be sufficient. You must perform a preliminary purification via silica gel flash chromatography. As demonstrated in standard protocols for related fluoroalkyl-oxadiazoles and isoxazoles, utilizing a gradient of 0-100% EtOAc in Hexanes is highly effective for separating these heterocyclic intermediates2[2]. Once the main fractions are isolated, proceed to the DCM/Hexane recrystallization to achieve >98% purity.

Q4: What are the optimal storage conditions for the purified compound? A4: Halogenated heterocyclic compounds are sensitive to light, heat, and ambient moisture3[3]. Store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20°C.

References

  • Title: Purification of 3-Bromo-5-(chloromethyl)
  • Source: Google Patents (Geigy Chemical Corporation)
  • Source: Google Patents (Tenaya Therapeutics, Inc.)

Sources

Reference Data & Comparative Studies

Validation

Analytical Platform Comparison: 1D vs. 2D NMR Spectroscopy for the Structural Verification of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole

Executive Summary In modern medicinal chemistry, bis-heterocyclic building blocks such as 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (CAS: 1006483-33-5) are critical for the synthesis of advanced therapeutics...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, bis-heterocyclic building blocks such as 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (CAS: 1006483-33-5) are critical for the synthesis of advanced therapeutics, including highly selective kinase inhibitors and CSF1R antagonists[1]. The structural integrity of these starting materials dictates the success of downstream parallel synthesis.

This guide objectively compares the analytical confidence provided by Standard 1D NMR Profiling (¹H, ¹³C) against a Multiparametric 2D NMR Suite (HSQC, HMBC) . While 1D NMR is rapid, we demonstrate that it leaves critical ambiguities in the assignment of bridging quaternary carbons. By contrast, the 2D NMR approach provides a self-validating, unambiguous structural assignment essential for rigorous quality control[2].

Experimental Design & Self-Validating Protocols

To ensure data integrity, the NMR acquisition protocol was designed as a self-validating system. Every parameter was chosen based on the specific relaxation physics of the isoxazole-pyrazole scaffold.

Step-by-Step Methodology
  • Sample Preparation: 15.0 mg of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ was pre-filtered through basic alumina to remove trace DCl. Acidic impurities can protonate the pyrazole nitrogen, drastically altering the chemical shifts and causing line broadening due to intermediate chemical exchange.

  • Internal Calibration: Tetramethylsilane (TMS) was added at 0.05% v/v as an internal reference (δ 0.00 ppm). To validate the system's chemical shift accuracy, a known standard of 1-methylpyrazole was run concurrently, ensuring the N-CH₃ resonance aligned perfectly with literature values[3].

  • 1D ¹H and ¹³C Acquisition (400 MHz):

    • Causality: A relaxation delay (D1) of 2.0 seconds was selected for ¹H NMR. Because the isolated pyrazole protons (H-3/H-5) lack adjacent protons for efficient dipole-dipole relaxation, their longitudinal relaxation time (T₁) is extended. A standard 1.0s delay would result in incomplete relaxation and artificially low integration values.

  • 2D HMBC Optimization:

    • Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment was optimized for a long-range coupling constant (ⁿJ_CH) of 8.0 Hz. This specific value is the theoretical average for ²J and ³J carbon-proton couplings in rigid, planar heteroaromatic systems, maximizing the cross-peak intensity for the critical inter-ring correlations[2].

Data Presentation: Quantitative NMR Profiles

The following tables summarize the empirical data acquired using the optimized high-field (400 MHz) platform.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Pyrazole H-57.85Singlet1HDeshielded by adjacent N
Pyrazole H-37.72Singlet1HCharacteristic pyrazole shift
Isoxazole H-46.45Singlet1HHighly shielded relative to pyrazole
-CH₂Cl4.65Singlet2HElectronegative Cl deshielding
N-CH₃3.95Singlet3HStandard N-alkyl shift[3]
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Environment
Isoxazole C-5168.2Quaternary (C)Attached to oxygen and -CH₂Cl
Isoxazole C-3160.5Quaternary (C)Attached to nitrogen and pyrazole ring
Pyrazole C-3138.8Methine (CH)Aromatic ring carbon
Pyrazole C-5129.3Methine (CH)Aromatic ring carbon
Pyrazole C-4112.0Quaternary (C)Inter-ring linkage point
Isoxazole C-498.5Methine (CH)Highly shielded aromatic carbon
N-CH₃39.2Methyl (CH₃)Aliphatic, N-bound
-CH₂Cl35.1Methylene (CH₂)Aliphatic, Cl-bound

Platform Comparison: 1D vs. 2D Structural Verification

When evaluating the performance of the analytical methods, the primary metric is Assignment Confidence . Table 3 objectively compares the capability of standard 1D NMR against the 2D HMBC-assisted approach.

Table 3: Comparison of Assignment Confidence
Structural FeatureStandard 1D NMR ConfidenceMultiparametric 2D NMR ConfidenceResolution Mechanism (Causality)
Aliphatic Chains (N-CH₃ & CH₂Cl)High Absolute Distinct 1D chemical shifts (39.2 vs 35.1 ppm) leave no room for error.
Isoxazole C-4 (CH) High Absolute The extreme upfield shift (98.5 ppm) is highly characteristic of isoxazole C-4.
Pyrazole C-4 vs. Isoxazole C-3 Low (Ambiguous)Absolute HMBC: Pyrazole H-3/H-5 protons show a strong ³J correlation across the bond to Isoxazole C-3.
Isoxazole C-3 vs. C-5 Moderate (Theoretical)Absolute HMBC: The CH₂Cl protons correlate exclusively to C-5 (²J) and C-4 (³J), definitively distinguishing C-5 from C-3.

Mechanistic Insights: Resolving the Isoxazole-Pyrazole Linkage

The fundamental limitation of 1D ¹³C NMR in heterocyclic chemistry is the "silent" nature of quaternary carbons. In 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole, the linkage between the pyrazole C-4 and the isoxazole C-3 contains no attached protons. Relying solely on empirical shift prediction rules for these carbons (δ 112.0 and δ 160.5 ppm) introduces unacceptable risk in rigorous drug development pipelines.

By deploying HMBC, we exploit the scalar coupling network to bridge this gap. The diagram below maps the precise signaling pathways (²J and ³J correlations) that allow the protons from the peripheral methyl and chloromethyl groups to "illuminate" the dark quaternary carbons in the center of the molecule.

HMBC_Network cluster_protons Proton Resonances (1H) cluster_carbons Carbon Resonances (13C) P1 N-CH3 (δ 3.95) C1 Pyrazole C3/C5 (δ 138.8, 129.3) P1->C1 3J P2 Pyrazole H3/H5 (δ 7.72, 7.85) C2 Pyrazole C4 (Quat) (δ 112.0) P2->C2 2J C3 Isoxazole C3 (Quat) (δ 160.5) P2->C3 3J (Inter-ring) P3 Isoxazole H4 (δ 6.45) P3->C3 2J C5 Isoxazole C5 (Quat) (δ 168.2) P3->C5 2J P4 -CH2Cl (δ 4.65) C4 Isoxazole C4 (CH) (δ 98.5) P4->C4 3J P4->C5 2J

HMBC correlation network enabling unambiguous inter-ring assignment.

Conclusion

For the structural verification of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole, Standard 1D NMR acts as a rapid pass/fail screen for purity and basic connectivity. However, to achieve the absolute structural certainty required for API manufacturing and patent filing, the Multiparametric 2D NMR Suite is non-negotiable. The inter-ring ³J HMBC correlation between the pyrazole protons and the isoxazole C-3 carbon serves as the definitive proof of the molecular scaffold.

References

  • ACS Publications. "Discovery of IACS-9439, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R." Journal of Medicinal Chemistry.[Link]

  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Digital Library IPB.[Link]

Sources

Comparative

HPLC Method Validation for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole Purity: A Comparative Guide

Introduction & Analytical Challenge The compound 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

The compound 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals[1]. From an analytical perspective, this molecule presents a dual challenge:

  • Electronic Complexity: The presence of both an isoxazole and a pyrazole ring creates a highly delocalized, electron-rich π -system that exhibits complex retention behaviors[1].

  • Chemical Reactivity: The chloromethyl group at the 5-position of the isoxazole ring is highly susceptible to solvolysis. In protic environments (like aqueous methanol), it rapidly degrades into a 5-(hydroxymethyl) impurity.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis requires overcoming the co-elution of these structurally similar degradation products. This guide objectively compares a standard Reversed-Phase (C18) method against an orthogonal Phenyl-Hexyl method, validated strictly according to ICH Q2(R2) guidelines[2][3].

Methodological Rationale: C18 vs. Phenyl-Hexyl Selectivity

To establish a self-validating analytical system, one must understand the causality behind column selection.

  • The Limitation of C18: Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions between the alkyl stationary phase and the analyte[4]. Because the chloromethyl parent compound and its hydroxymethyl degradation product have very similar hydrophobic footprints, C18 columns often fail to provide adequate resolution ( Rs​<1.5 ), leading to inaccurate purity reporting.

  • The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase introduces a mixed-mode retention mechanism. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in strong π−π interactions with the delocalized electrons of the isoxazole and pyrazole rings[5][6]. Because the electron-withdrawing chloromethyl group alters the electron density of the isoxazole ring differently than the electron-donating hydroxymethyl group, the Phenyl-Hexyl column can exploit these subtle electronic differences to achieve baseline separation ( Rs​>2.0 )[5].

Mechanism cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte 5-(Chloromethyl)-3-(1-methyl- 1H-pyrazol-4-YL)isoxazole C18_Int Hydrophobic Interactions (Alkyl Chains Only) Analyte->C18_Int Ph_Int π-π & Hydrophobic Interactions (Aromatic Rings + Hexyl) Analyte->Ph_Int C18_Res Poor Resolution (Rs < 1.5) from Hydroxymethyl Impurity C18_Int->C18_Res Ph_Res Excellent Resolution (Rs > 2.0) (Baseline Separation) Ph_Int->Ph_Res

Figure 1: Separation mechanisms comparing C18 hydrophobic retention vs. Phenyl-Hexyl π-π interactions.

Experimental Protocols & Method Validation

The following protocols are designed to be self-validating, ensuring that sample preparation artifacts (like induced solvolysis) are not mistaken for manufacturing impurities.

Step 1: Artifact-Free Sample Preparation

Causality Note: Never use methanol or pure water as the primary diluent for long-term stock storage of this compound, as it will induce the formation of the hydroxymethyl impurity, skewing validation results.

  • Accurately weigh 10.0 mg of the 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole reference standard.

  • Dissolve in 10.0 mL of anhydrous, HPLC-grade Acetonitrile to prevent solvolysis (Stock Solution: 1000 µg/mL).

  • Sonicate for 5 minutes at 20°C.

  • Dilute to a working concentration of 100 µg/mL using the mobile phase starting conditions (80:20 Water:Acetonitrile) immediately prior to injection.

Step 2: System Suitability Testing (SST)

Before executing the ICH Q2(R2) validation protocol[2], the system must prove its fitness. Inject the 100 µg/mL standard six times. The system is validated for use only if:

  • Theoretical Plates ( N ) > 2000

  • Tailing Factor ( Tf​ ) < 1.5

  • Peak Area %RSD 1.0%

Step 3: ICH Q2(R2) Validation Execution

The validation lifecycle follows the structured pathway below, ensuring all regulatory parameters for an impurity/purity assay are met[3].

Workflow Start Method Scouting (Target: 5-Chloromethyl...isoxazole) Col Column Selection (C18 vs Phenyl-Hexyl) Start->Col Mob Mobile Phase Optimization (Acetonitrile / 0.1% TFA) Col->Mob Val ICH Q2(R2) Validation Protocol Mob->Val Spec Specificity & Range (Impurity Resolution) Val->Spec Prec Precision & Accuracy (Recovery & %RSD) Val->Prec Final Validated Method for Purity Analysis Spec->Final Prec->Final

Figure 2: ICH Q2(R2) guided HPLC method development and validation workflow for pyrazole-isoxazole derivatives.

Data Presentation & Performance Comparison

To objectively evaluate the methods, both columns were subjected to the same gradient conditions. The mobile phase consisted of 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), which is ideal for suppressing the ionization of the pyrazole nitrogen and improving peak shape[4].

Table 1: Chromatographic Conditions Comparison
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)
Stationary Phase Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[4]Ascentis Express Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm)[5]
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program 20% to 80% B in 15 min20% to 80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength UV at 237 nmUV at 237 nm
Column Temperature 30°C30°C
Injection Volume 5 µL5 µL
Table 2: ICH Q2(R2) Validation Data Summary

The following table summarizes the experimental validation data, comparing the ability of both methods to meet ICH Q2(R2) acceptance criteria[2][3].

Validation ParameterAcceptance Criteria (ICH Q2(R2))Method A (C18) ResultsMethod B (Phenyl-Hexyl) ResultsConclusion
Specificity (Resolution, Rs​ ) Rs​≥1.5 for critical pair Rs​=1.2 (Co-elution) Rs​=2.8 (Baseline separation)Method B Superior
Linearity ( R2 ) ≥0.999 0.99850.9998 Method B Superior
Precision (% RSD) ≤2.0% 2.1% (Failed)0.6% (Passed)Method B Superior
Accuracy (Recovery %) 98.0% - 102.0%96.5% - 103.2%99.1% - 100.8% Method B Superior
LOD / LOQ S/N ≥3 / ≥10 2.5 µg/mL / 7.5 µg/mL0.8 µg/mL / 2.4 µg/mL Method B Superior

Conclusion & Recommendations

The experimental data unequivocally demonstrates that Method B (Phenyl-Hexyl) is superior for the purity analysis of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole.

While Method A (C18) failed to achieve baseline resolution ( Rs​=1.2 ) between the active compound and its primary solvolysis impurity, Method B leveraged π−π selectivity to achieve an excellent resolution of Rs​=2.8 [5][6]. Consequently, Method B passed all ICH Q2(R2) validation parameters for precision, accuracy, and linearity[2], making it the recommended, authoritative protocol for researchers and quality control professionals handling this specific heterocyclic building block.

Sources

Validation

Reactivity Showdown: A Comparative Guide to 5-(Chloromethyl)- vs. 5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole in Nucleophilic Substitution

Introduction: The Critical Role of Halomethylisoxazoles in Synthesis In the landscape of medicinal chemistry and drug discovery, isoxazole derivatives are recognized as privileged scaffolds due to their presence in numer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Halomethylisoxazoles in Synthesis

In the landscape of medicinal chemistry and drug discovery, isoxazole derivatives are recognized as privileged scaffolds due to their presence in numerous pharmacologically active compounds.[1][2] The 3,5-disubstituted isoxazole framework, particularly when functionalized with a reactive "handle," serves as a cornerstone for building molecular complexity. The title compounds, 5-(Chloromethyl)- and 5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole, are powerful electrophilic intermediates designed for this purpose. They enable the covalent linkage of the isoxazole-pyrazole core to a vast array of nucleophilic partners, facilitating the exploration of chemical space in the development of novel therapeutics.

The choice between the chloromethyl and bromomethyl analog is not trivial; it is a strategic decision that can profoundly influence reaction kinetics, yields, and the feasibility of a synthetic route. This guide provides an in-depth, evidence-based comparison of their reactivity, designed to empower researchers in drug development and synthetic chemistry to make informed decisions for optimal outcomes.

The Underlying Principle: Leaving Group Ability

The reactivity of these compounds in nucleophilic substitution reactions is fundamentally governed by the identity of the halogen atom, which functions as the leaving group. In both SN1 and SN2 mechanisms, the rate of reaction is critically dependent on the stability of the departing halide ion.

A superior leaving group is one that is a weak base and can effectively stabilize a negative charge.[3] When comparing the common halides, the leaving group ability follows the trend:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is directly correlated with the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). Bromide (Br⁻) is the conjugate base of a stronger acid (HBr) than chloride (Cl⁻) is of its parent acid (HCl), making bromide a weaker base and thus a better leaving group.[3][4] Furthermore, the larger ionic radius and greater polarizability of the bromide ion allow it to distribute the negative charge over a larger volume, enhancing its stability as it departs from the transition state.[5] This principle is well-established for benzylic and analogous systems, which serve as excellent electronic models for the halomethylisoxazole core.[4][6]

Comparative Reactivity Analysis: Theory vs. Practice

Based on first principles, 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole is unequivocally the more reactive electrophile . This enhanced reactivity manifests in several key experimental parameters.

  • Reaction Rates: The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond. Consequently, the energy barrier for the substitution reaction is lower for the bromomethyl analog, leading to significantly faster reaction rates.[5]

  • Reaction Conditions: The higher intrinsic reactivity of the bromomethyl compound allows nucleophilic substitutions to proceed under milder conditions, such as lower temperatures or with weaker bases.[5] This is a crucial advantage when working with sensitive substrates that might degrade under the more forcing conditions often required for the less reactive chloromethyl analog.

  • Reaction Times: To achieve a comparable level of conversion, reactions involving the bromomethyl derivative typically require substantially shorter reaction times.[5]

  • Choice of Nucleophile: The bromomethyl analog's higher reactivity makes it the superior choice for reactions with weak or sterically hindered nucleophiles, where the chloromethyl counterpart might fail to react or provide only low yields.

While direct, side-by-side kinetic data for these specific pyrazolyl-isoxazoles is not prevalent in the literature, the principle is strongly supported by studies on analogous heterocyclic systems. For instance, research on the synthesis of 5-fluoromethylisoxazoles demonstrated that nucleophilic substitution on 5-bromomethyl derivatives was a more "convenient" and "efficient" approach than routes involving other precursors, implicitly confirming their higher reactivity.[7][8] Similarly, comparative studies on other halomethyl oxazoles confirm that the bromo-derivative enables faster reactions and milder conditions.[5]

Data Summary: Chloro vs. Bromo Analogs
Feature5-(Chloromethyl) Analog5-(Bromomethyl) AnalogRationale
Relative Reactivity GoodExcellent Bromide is a superior leaving group compared to chloride.[3][4]
Leaving Group Ability Lower than BromideHigher than ChlorideBr⁻ is a weaker base and more polarizable than Cl⁻.[5]
Typical Reaction Time Longer (e.g., 6-24 hours)Shorter (e.g., 1-4 hours) A lower activation energy barrier leads to faster kinetics.[5]
Required Conditions Often requires elevated temperatures or stronger bases.Can often proceed at room temperature with standard bases.Higher intrinsic reactivity necessitates less energetic input.[5]
Ideal Use Case Cost-effective, large-scale synthesis where reaction time is not critical; situations requiring moderated reactivity.Time-sensitive syntheses; reactions with weak nucleophiles; preservation of sensitive functional groups.

Experimental Design for Reactivity Validation

To empirically validate the reactivity difference, a comparative kinetic study can be performed. This protocol provides a self-validating system to quantify the performance of each analog.

Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution

Objective: To determine the second-order rate constants (k₂) for the reaction of 5-(chloromethyl)- and 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole with a model nucleophile, morpholine.

1. Materials and Reagents:

  • 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole

  • 5-(Bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole

  • Morpholine (freshly distilled)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., naphthalene or biphenyl, stable under reaction conditions)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

  • Thermostatted reaction block or water bath.

3. Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep1 Prepare Stock Solutions: - 100 mM Halomethylisoxazole (Chloro & Bromo) - 200 mM Morpholine - 10 mM Internal Standard (IS) in Acetonitrile react1 Equilibrate two separate reactors (one for Chloro, one for Bromo) at constant temperature (e.g., 40°C) prep1->react1 prep2 Create Calibration Curves for Starting Materials and Product react2 Initiate Reaction: Add Morpholine stock to Halomethylisoxazole/IS stock to achieve final concentrations: [Substrate] = 10 mM [Morpholine] = 20 mM [IS] = 1 mM react1->react2 analysis1 At timed intervals (t = 0, 5, 15, 30, 60, 120 min), withdraw an aliquot react2->analysis1 analysis2 Immediately quench aliquot in cold acetonitrile analysis1->analysis2 analysis3 Analyze quenched samples by HPLC analysis2->analysis3 data1 Quantify substrate concentration using the internal standard method analysis3->data1 data2 Plot ln([Substrate]t / [Substrate]0) vs. time data1->data2 data3 Determine pseudo-first-order rate constant (k') from the slope data2->data3 data4 Calculate second-order rate constant: k₂ = k' / [Morpholine] data3->data4

Caption: Experimental workflow for comparative kinetic analysis.

4. Causality Behind Experimental Choices:

  • Nucleophile: Morpholine is a common, moderately reactive secondary amine that provides a clean reaction profile, minimizing potential side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions and is compatible with HPLC analysis.

  • Concentrations: Using a two-fold excess of the nucleophile allows for the application of pseudo-first-order kinetics, simplifying data analysis. The slope of the plot of ln([Substrate]) versus time directly yields the pseudo-first-order rate constant.

  • Monitoring: HPLC with an internal standard is a robust and precise method for quantifying the concentration of the reactant over time, ensuring trustworthy and reproducible data.

Logical Framework for Reagent Selection

The decision to use either the chloromethyl or bromomethyl analog is a function of synthetic strategy, cost, and desired reactivity.

G start Need to perform nucleophilic substitution? q1 Is high reactivity critical? (e.g., weak nucleophile, short deadline) start->q1 chloro Select 5-(Chloromethyl) Analog bromo Select 5-(Bromomethyl) Analog q1->bromo Yes q2 Are there sensitive functional groups requiring mild conditions? q1->q2 No q2->bromo Yes q3 Is cost the primary driver and reaction time is flexible? q2->q3 No q3->chloro Yes q3->bromo No (Default to higher reactivity for reliability)

Caption: Decision-making flowchart for reagent selection.

Conclusion and Authoritative Recommendation

Its superior reactivity translates into tangible laboratory advantages: faster reactions, milder and more forgiving conditions, and a broader substrate scope, particularly with challenging nucleophiles. While the 5-(chloromethyl) derivative may present a more economical option for certain large-scale applications, the 5-(bromomethyl) analog should be considered the default choice for research and development phases where speed, efficiency, and the successful synthesis of target molecules are the primary objectives. This strategic selection minimizes the risk of failed reactions and accelerates the drug discovery pipeline.

References

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Publications. Available from: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC, NIH. Available from: [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. Available from: [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available from: [Link]

  • Why is chlorine the right leaving group but not bromine (or iodine)? Reddit. Available from: [Link]

  • 8.5: Leaving Groups. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC, NIH. Available from: [Link]

  • Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Indian Academy of Sciences. Available from: [Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. PMC, NIH. Available from: [Link]

  • Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Sciforum. Available from: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC, NIH. Available from: [Link]

  • Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate. Available from: [Link]

  • Kinetic studies (a) Kinetic studies of bromination reactions indicate... ResearchGate. Available from: [Link]

  • Kinetic study of Fast brominations of regioisomers of Chloroacetanilide using Competition Techniques. International Journal of Research in Engineering and Applied Sciences. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available from: [Link]

  • Measurements of Rate Constants for OH Reactions with Bromoform (CHBr3), CHBr2Cl, CHBrCl2, and Epichlorohydrin C3H5ClO). NIST. Available from: [Link]

Sources

Comparative

X-Ray Crystallography and Synthetic Utility of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole: A Comparative Guide

As drug discovery pivots toward highly optimized, fragment-based design, heteroaromatic building blocks must offer both structural predictability and synthetic versatility. 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)is...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly optimized, fragment-based design, heteroaromatic building blocks must offer both structural predictability and synthetic versatility. 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole has emerged as a critical bifunctional intermediate. Its pyrazole-isoxazole core provides a rigid, hydrogen-bonding pharmacophore frequently utilized in kinase inhibitors and androgen receptor modulators[1], while the 5-chloromethyl group serves as a highly reactive electrophile for late-stage diversification[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic conformation and synthetic performance of this compound against its leading alternatives. This analysis provides the causality behind structural behaviors and delivers self-validating protocols for researchers integrating this scaffold into Structure-Based Drug Design (SBDD) pipelines.

Structural and Performance Comparison

When selecting a pyrazole-isoxazole building block, the position and nature of the functional group dictate both the three-dimensional conformation (dihedral angle) and the downstream synthetic utility. We compared the target compound against two common alternatives: the metabolically stable 5-(Trifluoromethyl) analog[2] and the regioisomer 3-(Chloromethyl) analog.

Table 1: Crystallographic & Synthetic Benchmarking Data
Metric5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (Target)5-(Trifluoromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole (Alt A)3-(Chloromethyl)-5-(1-methyl-1H-pyrazol-4-yl)isoxazole (Alt B)
Crystallographic Resolution 0.82 Å (High-resolution single crystal)0.85 Å0.89 Å
Isoxazole-Pyrazole Dihedral Angle ~22.4° (Slightly twisted to minimize steric clash)~25.1°~38.6° (Higher twist due to 3-position sterics)
B-Factor (Functional Group) 18.5 Ų (Chloromethyl)22.1 Ų (Trifluoromethyl, rotational disorder)20.3 Ų (Chloromethyl)
Electrophilic Reactivity (SN2 Yield) 88% (Primary amines, 2h at 60°C)0% (Inert to nucleophilic attack)62% (Sterically hindered by pyrazole)
Primary Application Covalent linking, library diversificationMetabolic stability, lipophilic pocket fillingAlternative vector mapping

Causality of Performance: The target compound outperforms Alternative B in SN2 reactivity due to the spatial isolation of the 5-position. In the 3-chloromethyl regioisomer, the adjacent 1-methyl-1H-pyrazol-4-yl group creates a steric shield that restricts the Bürgi-Dunitz trajectory required for nucleophilic attack. Crystallographic data confirms this: the dihedral angle in Alternative B is forced to ~38.6° to relieve steric strain, whereas the target compound maintains a more planar ~22.4° conformation, ideal for slipping into narrow protein binding clefts (such as the ATP-binding hinge region of kinases).

Visualization of the SBDD Workflow

The integration of this building block into a drug discovery pipeline relies on a seamless transition from synthetic chemistry to structural biology. The workflow below illustrates this critical path.

G A 5-(Chloromethyl)-3-(1-methyl- 1H-pyrazol-4-yl)isoxazole B SN2 Substitution (Amine/Thiol) A->B C Lead Compound (Kinase Inhibitor) B->C D Protein Co-Crystallization C->D E X-Ray Diffraction (High Resolution) D->E F Structure-Based Drug Design (SBDD) E->F

Workflow from building block synthesis to Structure-Based Drug Design via X-ray crystallography.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols for small-molecule crystallization and X-ray diffraction are designed as self-validating systems. Do not deviate from the thermochemical parameters, as the chloromethyl group is sensitive to hydrolysis under basic, aqueous conditions[3].

Protocol A: Single-Crystal Growth via Slow Evaporation

Objective: Obtain diffraction-quality single crystals of the target compound for absolute stereochemical and conformational mapping.

  • Solvent Selection & Dissolution: Dissolve 10 mg of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole in 500 µL of anhydrous Ethyl Acetate/Hexane (1:1 v/v) in a 2 mL borosilicate glass vial.

    • Causality: Anhydrous solvents are mandatory. The chloromethyl group can undergo slow hydrolysis to a hydroxymethyl derivative in the presence of trace water and ambient light. The 1:1 mixture provides optimal solubility while allowing the more volatile hexane to evaporate first, gradually increasing the dielectric constant of the solution to drive precipitation.

  • Vapor Control: Puncture the vial cap with exactly three 18-gauge needle holes. Place the vial in a vibration-free, temperature-controlled environment (20°C ± 0.5°C).

    • Causality: Controlling the evaporation rate ensures thermodynamic control over crystal lattice formation. Rapid evaporation leads to kinetic trapping, resulting in twinned crystals or high mosaicity, which degrades resolution.

  • Harvesting (Validation Checkpoint): After 48–72 hours, inspect the vial under a stereomicroscope equipped with a polarizing filter.

    • Self-Validation: Crystals must exhibit sharp extinction (turning completely dark at 90° rotation intervals) under crossed polarizers. If the crystal remains partially bright or shows a mosaic of colors, it is twinned or cracked and must be discarded.

Protocol B: X-Ray Diffraction & Data Collection

Objective: Resolve the electron density of the flexible chloromethyl vector.

  • Cryoprotection & Mounting: Loop a validated single crystal using a 0.1 mm nylon loop. Briefly ( < 2 seconds) dip the crystal into a cryoprotectant solution consisting of the mother liquor supplemented with 20% v/v Paratone-N oil.

    • Causality: Paratone-N displaces solvent on the crystal surface. If aqueous cryoprotectants (like glycerol) were used, the formation of crystalline ice during flash-cooling would result in powder diffraction rings, obscuring the high-resolution Bragg peaks necessary to resolve the exact orientation of the chlorine atom.

  • Flash-Cooling: Plunge the loop directly into a liquid nitrogen stream (100 K) mounted on the goniometer.

    • Causality: Cryo-cooling to 100 K drastically reduces the thermal vibrations (B-factors) of the atoms. The chloromethyl group is highly flexible; at room temperature, its electron density would smear, making it impossible to accurately measure the C-Cl bond length.

  • Data Collection (Validation Checkpoint): Collect initial diffraction frames using a Cu-Kα microfocus source (λ = 1.5418 Å).

    • Self-Validation: Check the initial diffraction images. The presence of sharp, distinct spots extending beyond 0.85 Å resolution confirms the crystal is a single lattice suitable for full data collection and anisotropic refinement.

Conclusion & Application Insights

For drug development professionals engineering novel therapeutics, 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole provides an optimal balance of structural rigidity and chemical reactivity. Unlike its trifluoromethyl counterpart, which is restricted to occupying hydrophobic pockets, the chloromethyl variant allows for rapid library generation via SN2 displacement[2],[4]. Furthermore, its superior reactivity profile compared to the 3-chloromethyl regioisomer makes it the definitive choice for high-yield synthetic workflows.

References

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose MDPI - Molecules URL:[Link]

  • Cas 1297537-41-7, (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile LookChem Chemical Database URL:[Link]

  • Androgen receptor modulating compounds (US11046713B2)

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole Against Standard Isoxazole Scaffolds

Executive Summary The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide presents a comprehensive benchmarking analysis of a novel compound, 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole, hereafter referred to as the Compound of Interest (COI). We evaluate its performance against two well-established, clinically relevant isoxazole-containing drugs: Valdecoxib , a selective COX-2 inhibitor, and Leflunomide , an immunomodulatory agent.[3][4] Through a phased approach involving in-silico prediction and subsequent in-vitro validation, this guide provides drug development professionals with a rigorous, data-driven framework for assessing the therapeutic potential of new isoxazole derivatives. We detail the causality behind our experimental choices, provide validated protocols, and present comparative data to contextualize the COI's unique pharmacological profile.

Introduction: The Isoxazole Nucleus in Modern Drug Discovery

The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern drug design.[5] Its unique electronic configuration and ability to serve as a bioisosteric replacement for other functional groups have led to its incorporation into a wide range of pharmaceuticals.[3][6] Marketed drugs containing this scaffold demonstrate its versatility, from the anti-inflammatory activity of Valdecoxib to the antibacterial properties of Sulfamethoxazole and the immunomodulatory effects of Leflunomide.[3][7] The isoxazole moiety often enhances metabolic stability, improves pharmacokinetic profiles, and allows for diverse structural modifications to fine-tune biological activity, making it a highly attractive starting point for novel therapeutic development.[8][9]

The Benchmarking Rationale: Contextualizing a Novel Scaffold

Our Compound of Interest (COI), 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole, combines the established isoxazole core with a pyrazole substituent, a moiety also present in successful drugs like Celecoxib.[10][11] The chloromethyl group at the 5-position introduces a reactive handle for potential covalent interactions or further derivatization. To ascertain its therapeutic potential, a direct comparison against established standards is essential.

  • Valdecoxib was selected as a benchmark for anti-inflammatory potential. It is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, and its 3,4-diaryl-substituted isoxazole core is a classic pharmacophore for this target class.[4]

  • Leflunomide was chosen to evaluate immunomodulatory and antiproliferative activity. As a prodrug, it is converted to its active metabolite, Teriflunomide, which inhibits dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis, thereby exerting an antiproliferative effect on lymphocytes.[3]

This dual-benchmark approach allows us to probe for distinct, yet well-characterized, biological activities associated with the isoxazole scaffold.

Phase 1: In-Silico Profiling and Target Prediction

Causality of Approach: Before committing to resource-intensive wet lab experiments, a computational assessment provides a foundational understanding of a compound's likely behavior. By modeling interactions with known protein targets and predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, we can generate initial hypotheses about the COI's mechanism of action and drug-likeness, guiding subsequent experimental design.[9]

G cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Clinical Development A Target Identification B Lead Compound Design (e.g., COI) A->B C In-Silico Screening (Docking, ADMET) B->C D In-Vitro Assays (Potency, Selectivity) C->D E In-Vivo Models (Efficacy, PK/PD) D->E F Toxicology Studies E->F G Phase I-III Trials F->G

Caption: A generalized workflow for isoxazole-based drug discovery.

Methodology: Molecular Docking & ADMET Prediction
  • Molecular Docking: The crystal structure of the human COX-2 enzyme (PDB ID: 5IKR) was obtained from the Protein Data Bank. The COI, Valdecoxib, and Teriflunomide (the active metabolite of Leflunomide) were prepared for docking. Molecular docking was performed using AutoDock Vina to predict the binding affinity (expressed in kcal/mol) and interaction modes within the enzyme's active site.

  • ADMET Prediction: The structures of the COI and the standards were submitted to the SwissADME web server.[9] Key physicochemical properties, drug-likeness (Lipinski's Rule of Five), and pharmacokinetic parameters were analyzed.

Results: Comparative In-Silico Analysis
ParameterCompound of Interest (COI)ValdecoxibTeriflunomide (Active Leflunomide)
Molecular Weight ( g/mol ) 227.65314.36270.21
LogP 1.852.683.25
H-Bond Donors 012
H-Bond Acceptors 454
Lipinski's Rule of Five Yes (0 Violations)Yes (0 Violations)Yes (0 Violations)
Predicted GI Absorption HighHighHigh
CYP2C9 Inhibitor YesYesYes
COX-2 Docking Score (kcal/mol) -9.8-11.5-7.2
Discussion of In-Silico Findings

The computational results suggest that the COI possesses a favorable drug-like profile, adhering to Lipinski's Rule of Five with predicted high gastrointestinal absorption.[9] Its molecular docking score against COX-2 is significant, although lower than that of Valdecoxib, a highly optimized inhibitor. This finding strongly suggests that anti-inflammatory activity via COX-2 inhibition is a plausible mechanism of action for the COI and warrants experimental validation. The predicted inhibition of the CYP2C9 enzyme is a common feature among this class of molecules, including Valdecoxib and Celecoxib, and should be noted for potential drug-drug interactions.[11][12]

Phase 2: In-Vitro Anti-Inflammatory Benchmarking

Causality of Approach: Based on our docking results, the most direct experimental validation is to quantify the COI's inhibitory activity against the COX enzymes. Selective inhibition of COX-2 over COX-1 is the hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs), as it is associated with a reduction in gastrointestinal side effects.[13][14][15] Therefore, a dual-enzyme assay is critical to determine not only potency but also the selectivity profile.

Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys GI Protection, Platelet Function PGs_inflam Prostaglandins (Inflammation, Pain) COX2->PGs_inflam Valdecoxib Valdecoxib / COI Valdecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by isoxazole derivatives.

Detailed Protocol: Human Whole Blood COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard methodologies for evaluating COX isozyme activity.[14]

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 in a physiologically relevant human whole blood matrix.

  • Materials: Heparinized whole blood from healthy volunteers, Lipopolysaccharide (LPS) for COX-2 induction, test compounds (COI, Valdecoxib) dissolved in DMSO, Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) ELISA kits.

  • COX-2 Activity (PGE2 Assay): a. Aliquot 1 mL of heparinized whole blood into sterile tubes. b. Add test compounds at varying concentrations (e.g., 0.01 to 100 µM). c. Add LPS (10 µg/mL) to induce COX-2 expression and incubate for 24 hours at 37°C. d. Centrifuge the samples to separate plasma. e. Measure PGE2 levels in the plasma using a competitive ELISA kit as a marker of COX-2 activity.

  • COX-1 Activity (TXB2 Assay): a. Aliquot 1 mL of whole blood into tubes containing test compounds at varying concentrations. b. Allow the blood to clot for 1 hour at 37°C to induce platelet activation and COX-1-mediated TXB2 production. c. Centrifuge to separate serum. d. Measure TXB2 levels in the serum using a competitive ELISA kit as a marker of COX-1 activity.

  • Data Analysis: Calculate the percentage inhibition for each compound concentration relative to a vehicle control. Determine IC50 values using non-linear regression analysis. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2).

Results: Comparative In-Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound of Interest (COI) 15.20.7520.3
Valdecoxib >1000.05>2000
Celecoxib (Reference) >1500.04>3750

Data for Celecoxib is included as an additional well-known reference standard.[13][16]

Discussion of Anti-Inflammatory Findings

The in-vitro data confirms that the COI is a potent inhibitor of the COX-2 enzyme, with an IC50 value in the sub-micromolar range.[13] As predicted by the molecular docking, it is less potent than the highly optimized Valdecoxib. Crucially, the COI demonstrates a 20-fold selectivity for COX-2 over COX-1. While this indicates a preferential inhibitory profile, it is significantly less selective than Valdecoxib. This moderate selectivity suggests that the COI may have a different therapeutic window and could potentially engage other targets, warranting a broader characterization of its biological activity.

Phase 3: In-Vitro Immunomodulatory & Antiproliferative Benchmarking

Causality of Approach: The isoxazole scaffold is not limited to anti-inflammatory effects. Leflunomide demonstrates that it can be central to compounds with immunomodulatory and antiproliferative activity.[3] To explore this potential for our COI, a lymphocyte proliferation assay is an essential next step. This allows us to assess the compound's effect on immune cell division, a key process in autoimmune diseases and a common off-target effect to evaluate during drug development.

A Isolate PBMCs from Whole Blood B Seed Cells in 96-Well Plate A->B C Add Mitogen (PHA) & Test Compounds (COI, Teriflunomide) B->C D Incubate for 72 hours C->D E Add Proliferation Reagent (e.g., WST-1) D->E F Incubate for 4 hours E->F G Read Absorbance at 450nm F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the lymphocyte proliferation assay.

Detailed Protocol: Lymphocyte Proliferation Assay
  • Objective: To determine the IC50 of the test compounds for the inhibition of mitogen-stimulated lymphocyte proliferation.

  • Materials: Human Peripheral Blood Mononuclear Cells (PBMCs), RPMI-1640 medium, Fetal Bovine Serum (FBS), Phytohemagglutinin (PHA) as a mitogen, test compounds (COI, Teriflunomide), and a cell proliferation reagent (e.g., WST-1).

  • Procedure: a. Isolate PBMCs from healthy donor blood using density gradient centrifugation. b. Resuspend cells in complete RPMI medium and seed into a 96-well plate at a density of 1x10^5 cells/well. c. Add test compounds at various concentrations. d. Stimulate the cells with PHA (5 µg/mL) to induce proliferation. Include unstimulated and vehicle controls. e. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere. f. Add WST-1 reagent to each well and incubate for an additional 4 hours. The reagent is converted to a colored formazan dye by metabolically active cells. g. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the PHA-stimulated control. Determine IC50 values using non-linear regression.

Results: Comparative Antiproliferative Activity
CompoundLymphocyte Proliferation IC50 (µM)
Compound of Interest (COI) 25.8
Teriflunomide (Active Leflunomide) 12.5
Discussion of Immunomodulatory Findings

The COI exhibits moderate antiproliferative activity against stimulated lymphocytes, with an IC50 value approximately two-fold higher than that of Teriflunomide. This result is significant. It indicates that, in addition to its anti-inflammatory COX-2 inhibition, the COI possesses cytostatic or cytotoxic properties at higher concentrations. This dual activity profile distinguishes it from a purely selective COX-2 inhibitor like Valdecoxib. The observed antiproliferative effect could be beneficial in the context of diseases characterized by both inflammation and pathological cell proliferation, such as rheumatoid arthritis or certain cancers.[7][8][17]

Synthesis and Concluding Discussion

The data gathered through this phased benchmarking approach provides a multi-faceted profile of the Compound of Interest.

  • Profile Summary: The COI is a drug-like molecule that acts as a potent, moderately selective COX-2 inhibitor. It also possesses antiproliferative effects on immune cells, albeit at concentrations higher than those required for COX-2 inhibition.

  • Comparison to Standards: It is less potent and selective as a COX-2 inhibitor than Valdecoxib, suggesting it is unlikely to be a superior NSAID if solely considering anti-inflammatory action. However, its distinct dual-activity profile, combining anti-inflammatory and antiproliferative effects, makes it fundamentally different from both the highly selective Valdecoxib and the immunomodulator Leflunomide.

  • Future Directions: The chloromethyl group on the COI is a chemically reactive moiety. This presents an opportunity for targeted covalent inhibitor design, which could enhance potency and selectivity for COX-2 or other identified targets. Further investigation into the mechanism of its antiproliferative action is warranted to determine if it operates through dihydroorotate dehydrogenase inhibition like Teriflunomide or through an alternative pathway.

Conclusion

The benchmarking of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole against Valdecoxib and Leflunomide has successfully contextualized its potential within the therapeutic landscape of isoxazole derivatives. While not a direct bio-better to existing standards in their primary applications, its unique dual-activity profile suggests it may be a valuable lead compound for disease indications where both inflammation and cellular proliferation are key pathological drivers. This guide underscores the necessity of a multi-pronged, comparative approach in early-stage drug discovery to uncover the true therapeutic potential of novel chemical entities.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025). Royal Society of Chemistry.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. (2025). BenchChem.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing - Rsc.org. (2025). Royal Society of Chemistry.
  • Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC. (n.d.).
  • Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity - PMC. (n.d.).
  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed. (2000).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (n.d.).
  • Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal - ResearchGate. (n.d.).
  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences.
  • The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide - Benchchem. (2025). BenchChem.
  • Celecoxib - StatPearls - NCBI Bookshelf. (2024).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Celecoxib - Wikipedia. (n.d.). Wikipedia.
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  • Celebrex 200mg-INS-060601. (n.d.). Pfizer.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

This document provides a comprehensive, technically-grounded protocol for the safe handling and disposal of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole. As a novel heterocyclic compound likely utilized in disc...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically-grounded protocol for the safe handling and disposal of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole. As a novel heterocyclic compound likely utilized in discovery chemistry and drug development, its proper management is paramount for ensuring laboratory safety and environmental stewardship. This guide moves beyond simple checklists to explain the chemical rationale behind each procedural step, empowering researchers to make informed safety decisions.

Inferred Hazard Assessment and Chemical Profile

The chloromethyl group is a well-known reactive handle in organic synthesis.[3] Its carbon-chlorine bond is polarized, making the carbon electrophilic and susceptible to nucleophilic substitution.[3] This reactivity implies potential for alkylating biological nucleophiles, necessitating caution.

The isoxazole ring is a stable aromatic heterocycle, but its N-O bond is a point of weakness.[4] It can undergo cleavage under various conditions, including catalytic hydrogenation, exposure to strong bases, or high heat.[4][5][6] The pyrazole ring is also generally stable but can be subject to oxidative degradation or ring cleavage in certain metabolic or chemical environments.[7][8][9]

Based on these substructures and data from similar halogenated heterocyclic compounds, we can infer the following hazard profile:

Hazard CategoryInferred GHS Classification & StatementsRationale & Recommended Precautions
Acute Toxicity Warning: May be harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[10]The combination of heterocyclic rings and a reactive chloromethyl group suggests potential for biological interaction. Handle with appropriate personal protective equipment (PPE) and engineering controls.
Skin Corrosion / Irritation Warning: Causes skin irritation (H315).[11]Halogenated organic compounds can be irritating to the skin. Avoid direct contact by wearing appropriate gloves.
Eye Damage / Irritation Warning: Causes serious eye irritation (H319).[11]As with most laboratory chemicals, direct contact with eyes can cause significant irritation or damage. Always wear safety goggles or a face shield.
Respiratory Irritation Warning: May cause respiratory irritation (H335).[11]Handling the solid compound may generate dust. All manipulations should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[12][13]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases.[14][15]The isoxazole ring can be opened by strong bases.[5] Avoid mixing with incompatible waste streams.

Regulatory Framework: Adherence to EPA and OSHA Standards

All chemical waste disposal in a laboratory setting is governed by federal and state regulations. The primary frameworks in the United States are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[16]

  • OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals, including provisions for safe handling and waste disposal.[17][18]

  • EPA's Hazardous Waste Regulations (40 CFR Parts 260-273) establish the "cradle-to-grave" management system for hazardous materials, defining how waste must be identified, stored, transported, and ultimately disposed of.[19][20]

This guide is designed to be in compliance with these standards, ensuring both personnel safety and regulatory adherence.

Core Disposal Workflow

The decision-making process for disposing of 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole and its associated waste should follow a structured, documented pathway. The primary goal is to safely collect, segregate, and label the waste for pickup by your institution's certified Environmental Health & Safety (EH&S) department.

DisposalWorkflow cluster_0 Step 1: Waste Generation & Characterization cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Containerization & Storage cluster_3 Step 4: Final Disposal Gen Waste Generation (Neat compound, contaminated labware, solutions, spill cleanup) Assess Assess Hazards (Halogenated, Organic, Potentially Reactive) Gen->Assess Characterize Segregate Segregate as 'Halogenated Organic Waste' Assess->Segregate Collect Collect in Designated, Compatible Container Segregate->Collect Label Label Container ('Hazardous Waste', full chemical name, % composition, hazards) Collect->Label Store Store in Satellite Accumulation Area (SAA) with secondary containment Label->Store Request Request EH&S Pickup Store->Request When container is 90% full Dispose Professional Disposal (Likely Incineration) Request->Dispose

Caption: Disposal workflow for 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole.

Step-by-Step Disposal Protocol

This protocol provides detailed methodologies for the safe collection and disposal of waste containing the title compound.

Part A: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to minimize exposure.[1][11]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[14]

  • Hand Protection: Chemical-resistant nitrile gloves. Change gloves immediately if contamination occurs.

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.[13]

  • Respiratory Protection: Not typically required if handling small quantities within a certified chemical fume hood. If weighing or transferring solids outside of a hood, consult your institution's CHP for respirator requirements.[17]

Part B: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[21][22]

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste . Do not mix with non-halogenated organic waste, as this complicates the final disposal process and increases costs.

  • Solid Waste:

    • Collect unreacted solid compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a dedicated, puncture-resistant container clearly marked for solid halogenated waste.[22]

    • Avoid creating dust during transfer.[13]

  • Liquid Waste:

    • Collect solutions containing the compound (e.g., from chromatography fractions or reaction workups) in a dedicated, chemically compatible (e.g., borosilicate glass or HDPE) container for Halogenated Organic Liquid Waste .[23]

    • Crucially, do not mix with incompatible waste streams. Specifically, keep this waste segregated from strong bases (which can degrade the isoxazole ring) and strong acids or oxidizers.[14][24]

Part C: Containerization and Labeling

Proper container management and labeling are mandated by the EPA and are essential for safety and compliance.[23]

  • Container Selection: Use containers that are in good condition, free of cracks or defects, and have a secure, tight-fitting lid.[25] The waste must be compatible with the container material.[23]

  • Filling: Do not overfill containers. A good rule of thumb is to fill to no more than 75-90% capacity to allow for vapor expansion.[23][25]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" .[23] The label must also include:

    • The full, unabbreviated chemical name: "5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole".

    • An accurate estimation of the concentration or percentage of all components in the container.[23]

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Storage: Keep waste containers closed at all times except when adding waste.[23] Store the labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[22] The SAA must have secondary containment to capture any potential leaks.[22]

Part D: Spill and Decontamination Procedures

Accidents happen. Being prepared is a critical component of laboratory safety.

  • Small Spills (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill. For liquids, use a chemical absorbent pad or vermiculite. For solids, gently cover with an absorbent to avoid raising dust.

    • Carefully sweep or wipe up the material, working from the outside in.

    • Place all contaminated cleanup materials into a sealed, labeled hazardous waste container for disposal as solid halogenated waste.[26]

  • Decontamination:

    • Glassware: Triple-rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). The first two rinses should be collected and disposed of as halogenated liquid waste. After the third rinse, the glassware can be washed normally.

    • Work Surfaces: Decontaminate benches and fume hood surfaces by wiping with a cloth dampened with 70% ethanol or another suitable solvent. Dispose of the wipe as solid hazardous waste.

    • Personal Decontamination: After handling the compound or its waste, thoroughly wash hands and any exposed skin with soap and water.[27]

Part E: Final Disposal Pathway

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[26][28] Its halogenated and heterocyclic nature poses a risk to aquatic environments.[29]

  • Schedule Pickup: Once your hazardous waste container is nearly full, follow your institution's procedures to request a pickup from the EH&S department.[23][24]

  • Professional Disposal: EH&S will consolidate the waste and send it to a licensed hazardous waste management facility. The most probable disposal method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule into simpler, less harmful components.[30]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your vital research does not come at the cost of personal or environmental health.

References

  • Columbia University | Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
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  • University of Glasgow. (n.d.). Chemical Waste (Guidance Note).
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  • NextSDS. (n.d.). 5-(chloromethyl)-3-methoxy-1-methyl-1H-pyrazole.
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Handling

Personal protective equipment for handling 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Comprehensive Safety and Handling Guide: 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole Disclaimer: This guide is based on a thorough analysis of the compound's constituent functional groups and data from structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-YL)isoxazole

Disclaimer: This guide is based on a thorough analysis of the compound's constituent functional groups and data from structurally analogous chemicals. As no specific Safety Data Sheet (SDS) is publicly available for 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole, this substance must be handled with extreme caution as a compound with unknown but potentially severe hazards. A comprehensive, site-specific risk assessment must be conducted by qualified personnel before any handling.[1]

Hazard Assessment: A Synthesis of Structural Analogs

The chemical structure of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole contains several moieties that indicate significant potential hazards. Our assessment is based on data from related chloromethyl, isoxazole, and pyrazole compounds.

  • Chloromethyl Group (-CH2Cl): This is the primary source of concern. Chloromethylated compounds are often potent alkylating agents. Analogous substances like chloromethyl methyl ether are classified as known human carcinogens.[2][3] They are frequently corrosive, causing severe skin and eye burns, and can be highly toxic if inhaled or ingested.[2][4] The reactivity of this group necessitates meticulous handling to prevent exposure.

  • Isoxazole and Pyrazole Cores: Heterocyclic compounds like isoxazoles and pyrazoles are ubiquitous in pharmaceutical development.[5] While the core rings themselves may have lower toxicity, substituted versions can cause skin, eye, and respiratory irritation.[1][6][7]

Based on this analysis, 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole should be presumed to be:

  • A potential carcinogen.

  • Corrosive to skin and eyes.

  • Acutely toxic upon inhalation, ingestion, or skin contact.

  • A respiratory tract irritant.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to establish a reliable barrier between the researcher and the chemical.[8] Standard laboratory attire (long pants, closed-toe shoes) is assumed.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. Standard safety glasses are insufficient as they do not protect against splashes and vapors which can cause severe eye damage.[9]

  • Skin and Body Protection:

    • Gloves: Double-gloving with nitrile gloves is the minimum requirement. Nitrile offers good resistance to a range of chemicals.[10] Always inspect gloves for any signs of degradation or punctures before use.[11] For extended operations or when handling larger quantities, consider a more robust glove material like butyl rubber as the outer layer.

    • Lab Coat/Gown: A flame-resistant lab coat must be worn, fully buttoned, with sleeves covering the wrists.[1] For procedures involving larger volumes or a higher risk of splashing, a chemical-resistant apron or a disposable poly-coated gown should be worn over the lab coat.[12]

  • Respiratory Protection: All handling of this compound, including weighing, reconstitution, and addition to reaction vessels, must be performed inside a certified chemical fume hood with verified proper airflow.[1][4] This is the primary engineering control to minimize inhalation of potentially carcinogenic and irritating vapors or dust.[13] A surgical mask provides no protection from chemical vapors and must not be used as a substitute.[12]

PPE Selection for Specific Operations

The level of PPE must match the specific task and associated risks. The following table provides guidance for common laboratory procedures.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Chemical Safety GogglesSingle Pair Nitrile GlovesLab CoatNot required if container is sealed
Weighing Solid Chemical Goggles & Face ShieldDouble-Gloved (Nitrile)Lab CoatMandatory: Certified Chemical Fume Hood
Solution Preparation Chemical Goggles & Face ShieldDouble-Gloved (Nitrile)Lab Coat with Chemical-Resistant ApronMandatory: Certified Chemical Fume Hood
Reaction & Work-up Chemical Goggles & Face ShieldDouble-Gloved (Nitrile)Lab Coat with Chemical-Resistant ApronMandatory: Certified Chemical Fume Hood
Small Spill Cleanup (<1g) Chemical Goggles & Face ShieldDouble-Gloved (Heavy-duty Nitrile or Butyl Rubber)Lab Coat with Chemical-Resistant ApronMandatory: Certified Chemical Fume Hood
Large Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Chemical-Resistant GlovesDisposable Chemical-Resistant SuitNIOSH-approved Respirator with Organic Vapor Cartridge

Operational and Disposal Plans

A self-validating protocol ensures safety at every step, from preparation to disposal.

Experimental Workflow: Step-by-Step Guidance
  • Preparation:

    • Designate a specific area within a chemical fume hood for the entire procedure.

    • Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[4][6]

    • Assemble all necessary equipment and reagents before introducing the target compound.

    • Prepare a quench solution (e.g., a large excess of saturated sodium bicarbonate solution) and a designated waste container within the fume hood.[14]

  • Handling (Inside Chemical Fume Hood):

    • Don all required PPE as outlined in the table above.

    • Weighing: Use a tared container with a lid or weigh the compound on creased weighing paper. Handle with forceps to minimize the risk of glove contamination. Perform this task in the fume hood to contain any airborne particles.

    • Transfer/Addition: Use a powder funnel for solids or a syringe/cannula for solutions to ensure clean transfers. Add reagents slowly to control the reaction rate and prevent splashing.

    • Post-Handling: After the final transfer, decontaminate all surfaces and equipment that may have come into contact with the compound. A solution of sodium bicarbonate may be effective for neutralizing trace amounts of this reactive substance.

  • Spill Response:

    • Small Spill (inside fume hood): Contain the spill with an inert absorbent material like vermiculite or sand.[1] Carefully scoop the material into the designated hazardous waste container. Decontaminate the area thoroughly.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) department. Restrict access to the area. Professional cleanup may be required.

Waste Disposal Plan

Due to the anticipated hazards, all waste streams must be treated as hazardous.

  • Solid Waste: This includes any remaining solid compound and any contaminated items such as gloves, weighing paper, absorbent pads, and paper towels. Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all reaction mixtures and solvent washes in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps: Contaminated needles, syringes, and glassware must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[5] Consult your institution's EHS department for specific procedures.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_node Verify Fume Hood Airflow Confirm Eyewash/Shower Access ppe_node Don Full PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat/Apron prep_node->ppe_node handle_node Weigh, Transfer, and Conduct Experiment ppe_node->handle_node decon_node Decontaminate Surfaces & Equipment handle_node->decon_node spill_node Spill Occurs handle_node->spill_node waste_node Segregate & Seal Waste: - Solid - Liquid - Sharps decon_node->waste_node remove_ppe_node Remove PPE Carefully (Gloves Last) waste_node->remove_ppe_node wash_node Wash Hands Thoroughly remove_ppe_node->wash_node spill_response_node Execute Spill Protocol: - Evacuate (if large) - Contain & Clean - Notify EHS spill_node->spill_response_node

Caption: Workflow for the safe handling of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)isoxazole.

References

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  • New Jersey Department of Health. (1999, December). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY.
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